Cyclo(-Leu-Phe)
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993602 | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-77-5 | |
| Record name | Cyclo(L-Phe-L-Leu) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(leucyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclo(-Leu-Phe): Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a naturally occurring 2,5-diketopiperazine that has garnered significant interest within the scientific community. Exhibiting a range of biological activities, from antimicrobial and quorum sensing inhibition to potential anticancer and immunomodulatory effects, this small molecule holds promise for various therapeutic applications. This technical guide provides a comprehensive overview of the core basic properties and structure of Cyclo(-Leu-Phe), including detailed experimental protocols and an exploration of its known signaling pathway interactions.
Core Properties and Structure
Cyclo(-Leu-Phe) is a heterocyclic organic compound with a rigid cyclic backbone. This structure is formed through the condensation of L-leucine and L-phenylalanine, resulting in a stable piperazine-2,5-dione ring.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(-Leu-Phe) is presented in the table below, compiled from various chemical databases.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO (4.6 mg/mL with ultrasonic and warming), ethanol, methanol. Practically insoluble in water. | [3][3] |
| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--CC2=CC=CC=C2 | [2] |
| InChIKey | QPDMOMIYLJMOQJ-STQMWFEESA-N | |
| CAS Number | 7280-77-5 | [3] |
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclo(-Leu-Phe) in CDCl₃
| Atom Position (Leucine) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~4.0-4.2 | ~53-55 |
| β-CH₂ | ~1.5-1.8 | ~38-40 |
| γ-CH | ~1.7-1.9 | ~24-26 |
| δ-CH₃ (x2) | ~0.9-1.0 | ~21-23 |
| Atom Position (Phenylalanine) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~4.1-4.3 | ~58-60 |
| β-CH₂ | ~3.0-3.2 | ~38-40 |
| Aromatic CHs | ~7.2-7.4 | ~127-130 |
| Aromatic C (quaternary) | - | ~135-137 |
| Carbonyl C (x2) | - | ~165-171 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
Synthesis of Cyclo(-Leu-Phe) via Solid-Phase Peptide Synthesis (SPPS)
While a specific, detailed protocol for the solid-phase synthesis of Cyclo(-Leu-Phe) is not extensively documented, a general and plausible methodology based on established diketopiperazine synthesis protocols is outlined below. This method involves the assembly of the linear dipeptide on a solid support, followed by cleavage and cyclization.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Peptide Coupling: Couple Fmoc-Leu-OH to the deprotected phenylalanine on the resin. Activate Fmoc-Leu-OH with DIC and HOBt in DMF and add the mixture to the resin. Allow the reaction to proceed for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added leucine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Cyclization: Cleave the dipeptide from the resin and induce cyclization by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. The acidic conditions will simultaneously cleave the peptide from the resin and promote the intramolecular cyclization to form Cyclo(-Leu-Phe).
-
Work-up: Precipitate the crude cyclic dipeptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude Cyclo(-Leu-Phe) is essential to obtain a high-purity product for biological and analytical studies. A general reverse-phase HPLC protocol is provided below.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(-Leu-Phe) in a minimal amount of DMSO or the initial mobile phase composition.
-
Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the sample and elute with a linear gradient of 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
-
Detection: Monitor the elution at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
References
An In-depth Technical Guide to the Natural Sources of Cyclo(-Leu-Phe)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sources of Cyclo(leucyl-phenylalanine), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP) with significant biological activities. This guide details its occurrence in various organisms, quantitative data, biosynthetic pathways, and detailed experimental protocols for its isolation and characterization.
Natural Occurrence of Cyclo(-Leu-Phe)
Cyclo(-Leu-Phe) and its related proline-containing analogue, Cyclo(-Leu-Pro), are ubiquitously found in nature, produced by a wide array of organisms including bacteria, fungi, and plants.[1][2] These compounds are often secondary metabolites involved in various ecological interactions and exhibit a range of biological activities, such as antimicrobial, antiviral, and quorum sensing modulation.
The following table summarizes the known natural sources of Cyclo(-Leu-Phe) and related cyclodipeptides, along with reported concentrations where available.
| Natural Source (Organism/Product) | Specific Compound/Stereoisomer | Reported Concentration/Yield | Reference |
| Bacteria | |||
| Streptomyces filamentosus | Cyclo(L-Leu-L-Phe) | Data not available | [3] |
| Lactobacillus plantarum LBP-K10 | cis-Cyclo(L-Leu-L-Pro) & cis-Cyclo(L-Phe-L-Pro) | Data not available | [4][5] |
| Achromobacter xylosoxidans | Cyclo(L-Leu-L-Pro) | Data not available | [6] |
| Pseudomonas sesami BC42 | Cyclo(Leu-Pro) | Data not available | [7] |
| Streptomyces sp. US24 | Cyclo(L-Phe-L-Pro) | Data not available | [8] |
| Fungi | |||
| Alternaria alternata | Cyclo(L-Phe-L-Pro) (Maculosin) | Data not available | [9] |
| Plants | |||
| Portulaca oleracea (Purslane) | Cyclo(L-Leu-L-Phe) | Data not available | [3][10] |
| Coffea arabica (Coffee) | Cyclo(L-Leu-L-Phe) | Data not available | [3] |
| Fermented Products | |||
| Various Wines | Cyclo(Leu-Pro) | 0.1 to 1.0 mg/L | [11] |
Biosynthesis Pathways
Cyclodipeptides like Cyclo(-Leu-Phe) are primarily synthesized in organisms through two major enzymatic pathways:
-
Non-Ribosomal Peptide Synthetase (NRPS) Pathway: Large, modular enzymes known as NRPSs assemble peptides from amino acid monomers without the use of ribosomes. CDPs can be formed as final products by dedicated NRPS machinery or as by-products released prematurely from the enzyme complex.[8][12] The biosynthesis of Cyclo(L-Phe-L-Pro) by Streptomyces sp. US24 is believed to occur via an NRPS-dependent pathway.[8]
-
Cyclodipeptide Synthase (CDPS) Pathway: A more recently discovered pathway involves a family of enzymes called cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, sequentially binding two different aa-tRNAs and catalyzing the formation of the dipeptide and subsequent cyclization to release the final CDP product.
Caption: Overview of NRPS and CDPS biosynthetic pathways for Cyclo(-Leu-Phe).
Experimental Protocols
This section details a generalized methodology for the isolation and purification of Cyclo(-Leu-Phe) from microbial cultures, compiled from various reported procedures.
The overall process involves culturing the microorganism, extracting the active compounds from the culture filtrate, and purifying the target molecule using chromatographic techniques.
Caption: General workflow for isolation and purification of Cyclo(-Leu-Phe).
Step 1: Microbial Cultivation
-
Organism: Lactobacillus plantarum LBP-K10.[5]
-
Medium: De Man, Rogosa and Sharpe (MRS) broth.
-
Conditions: Inoculate the broth with a fresh colony and incubate anaerobically at 37°C for 48-72 hours until the stationary phase is reached.
Step 2: Preparation of Culture Filtrate
-
Transfer the culture to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the cell-free supernatant (culture filtrate).
Step 3: Extraction of Crude Cyclodipeptides
-
Method A: Liquid-Liquid Extraction (LLE)
-
Adjust the pH of the culture filtrate to ~7.0.
-
Perform extraction three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.
-
-
Method B: Solid-Phase Extraction (SPE) [4]
-
Condition a C18-SPE resin cartridge with methanol (B129727) followed by deionized water.
-
Load the culture filtrate onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the cyclodipeptides with methanol.
-
Concentrate the methanol eluate to dryness.
-
Step 4: Purification
-
Method A: Silica (B1680970) Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of solvent (e.g., dichloromethane).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a solvent gradient, such as a gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions containing the desired compound.
-
-
Method B: High-Performance Liquid Chromatography (HPLC) [1]
-
Dissolve the partially purified fractions in the mobile phase.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile (B52724) in water (e.g., 5% to 95% acetonitrile over 10-20 minutes).[1]
-
Monitor the elution at 210 nm and 254 nm.[1]
-
Collect the peak corresponding to Cyclo(-Leu-Phe) and concentrate to obtain the pure compound.
-
Step 5: Structural Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight using Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The expected molecular weight for Cyclo(-Leu-Phe) is approximately 260.33 g/mol .[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the final structure and confirm stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments.[13]
Biological Activity and Signaling
Cyclo(-Leu-Phe) and its analogues exhibit a variety of biological activities, often by interfering with cellular signaling pathways. For instance, many cyclodipeptides produced by bacteria act as quorum sensing (QS) molecules, regulating gene expression in a cell-density-dependent manner. In the context of antifungal activity, these compounds can disrupt crucial pathogenic processes.
Caption: Known biological activities and signaling modulation by Cyclo(-Leu-Phe) analogues.
For example, extracts from Pseudomonas sesami BC42 containing cyclo(Leu-Pro) were shown to affect sporulation and appressorium formation in the fungal pathogen Colletotrichum orbiculare, processes often regulated by MAP kinase signaling pathways.[7] Furthermore, Cyclo(L-Phe-L-Pro) from E. coli can inhibit spore formation in Magnaporthe grisea.[7] These activities highlight the potential of Cyclo(-Leu-Phe) and related compounds as leads for the development of novel antifungal agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 3. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Cyclo(Phe-Leu) | C15H20N2O2 | CID 562691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
Cyclo(-Leu-Phe): A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, has garnered significant attention in the scientific community for its diverse range of biological activities. As a member of the 2,5-diketopiperazine (DKP) class of molecules, its rigid cyclic structure confers a unique conformational stability that is believed to be a key determinant of its biological functions. This technical guide provides an in-depth overview of the current understanding of Cyclo(-Leu-Phe)'s bioactivity, consolidating available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Quantitative Bioactivity Profile
The biological effects of Cyclo(-Leu-Phe) and its stereoisomers have been quantified across various assays. The following tables summarize the available data to facilitate a comparative analysis of its potency in different biological contexts.
Table 1: Antimicrobial Activity of Cyclo(-Leu-Phe) Stereoisomers
| Compound | Target Organism | Assay Type | Quantitative Metric (μg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 12.5 | [1][2] |
| Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | Broth Microdilution | MIC: 25 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: Aflatoxin Production Inhibition
| Compound | Target Organism | Assay Type | Quantitative Metric (mg/mL) | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Tip Culture Method | IC₅₀: 0.20 | [3] |
IC₅₀: Half-maximal Inhibitory Concentration. Note: Data for the closely related compound Cyclo(L-Leu-L-Pro) is presented here due to the limited availability of data for Cyclo(-Leu-Phe) in this specific assay.
Key Biological Activities and Mechanisms of Action
Cyclo(-Leu-Phe) exhibits a broad spectrum of biological activities, including antimicrobial, neuroprotective, and potential quorum sensing modulatory effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Neuroprotective Activity via PPAR-γ Activation and NF-κB Inhibition
Studies on the related compound Cyclo(L-Pro-L-Phe) have demonstrated potent neuroprotective effects against oxidative stress-induced neurodegeneration. This activity is attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ by the cyclic dipeptide leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and apoptosis. By suppressing NF-κB activation and its subsequent translocation to the nucleus, Cyclo(L-Pro-L-Phe) mitigates the inflammatory cascade and protects neuronal cells from damage.[4][5]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. While direct evidence for Cyclo(-Leu-Phe) is still emerging, other cyclic dipeptides have been shown to modulate MAPK signaling. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. The potential for Cyclo(-Leu-Phe) to interact with components of the MAPK cascade, such as ERK1/2 and JNK, represents a promising avenue for future research into its therapeutic applications.[6][7][8]
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the study of Cyclo(-Leu-Phe) and related compounds.
Workflow for Bioactivity Screening of Cyclic Dipeptides
The following diagram illustrates a general workflow for the identification and characterization of the biological activities of a novel cyclic dipeptide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(-Leu-Phe) against a specific bacterium, such as Staphylococcus aureus.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Cyclo(-Leu-Phe) Dilutions:
-
Prepare a stock solution of Cyclo(-Leu-Phe) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the Cyclo(-Leu-Phe) dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assay: MTT Method
This protocol assesses the cytotoxic effect of Cyclo(-Leu-Phe) on a cancer cell line, such as HeLa.
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(-Leu-Phe) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with medium containing the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Antiviral Activity Assay: Plaque Reduction Assay
This protocol is designed to evaluate the antiviral activity of Cyclo(-Leu-Phe) against a virus, such as Influenza A virus, in a suitable host cell line (e.g., MDCK cells).
-
Cell Seeding:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of Cyclo(-Leu-Phe) in serum-free medium.
-
In separate tubes, mix each dilution of the compound with a known titer of Influenza A virus (e.g., 100 plaque-forming units, PFU).
-
Include a virus control (virus mixed with medium only).
-
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict viral spread.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of Cyclo(-Leu-Phe) compared to the virus control.
-
The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.
-
Quorum Sensing Inhibition Assay: Violacein (B1683560) Inhibition in Chromobacterium violaceum
This assay is used to screen for quorum sensing inhibitory activity by measuring the inhibition of violacein pigment production in the reporter strain Chromobacterium violaceum CV026.
-
Preparation of Bacterial Culture:
-
Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.
-
-
Assay Setup:
-
In a 96-well plate, add LB broth supplemented with the autoinducer N-hexanoyl-L-homoserine lactone (AHL).
-
Add serial dilutions of Cyclo(-Leu-Phe) to the wells.
-
Inoculate the wells with the overnight culture of C. violaceum CV026.
-
Include a positive control (bacteria with AHL but no compound) and a negative control (bacteria without AHL).
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, measure the optical density at 600 nm to assess bacterial growth.
-
Lyse the cells (e.g., with SDS) and extract the violacein pigment with a solvent like butanol or DMSO.
-
Measure the absorbance of the extracted violacein at 585 nm.
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth.
-
Calculate the percentage of violacein inhibition for each concentration of Cyclo(-Leu-Phe) compared to the positive control.
-
The IC₅₀ value for quorum sensing inhibition can be determined from a dose-response curve.
-
Conclusion
Cyclo(-Leu-Phe) is a promising natural product with a diverse and clinically relevant biological activity spectrum. Its demonstrated antimicrobial and potential neuroprotective properties, coupled with its ability to modulate key signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of Cyclo(-Leu-Phe) and its analogs. Future research should focus on expanding the quantitative bioactivity profile, elucidating the precise molecular targets, and conducting in vivo studies to validate its therapeutic efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase [mdpi.com]
- 4. Chromobacterium violaceum and Pseudomonas aeruginosa PAO1: Models for Evaluating Anti-Quorum Sensing Activity of Melaleuca alternifolia Essential Oil and Its Main Component Terpinen-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophilin B protects SH-SY5Y human neuroblastoma cells against MPP(+)-induced neurotoxicity via JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(-Leu-Phe): Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Leu-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a significant natural product with a diverse range of biological activities. First identified as a microbial metabolite, its presence has since been documented in various bacteria, fungi, and plants. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Cyclo(-Leu-Phe). It details its antimicrobial, antiviral, and quorum sensing modulatory activities, as well as its role in neuroprotection and interaction with bitter taste receptors. This document consolidates quantitative data, outlines detailed experimental protocols for its synthesis and isolation, and presents elucidated signaling pathways to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Discovery and History
The formal discovery of Cyclo(-Leu-Phe) is rooted in the broader exploration of microbial secondary metabolites. While an exact first discovery paper is not readily identifiable in the public domain, its presence has been reported in various organisms, including Streptomyces filamentosus, Portulaca oleracea, and Coffea arabica[1]. Diketopiperazines, as a class, have been known for over a century, with initial discoveries dating back to the early 20th century. The identification and characterization of specific DKP variants like Cyclo(-Leu-Phe) accelerated with the advancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The biosynthesis of Cyclo(-Leu-Phe) in microorganisms is primarily attributed to the action of cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs as substrates to catalyze the formation of the diketopiperazine ring. The enzyme AlbC from Streptomyces noursei, for instance, is known to synthesize Cyclo(-Leu-Phe) through a ping-pong mechanism that involves the formation of a covalent intermediate with an active site serine residue[2].
Physicochemical Properties
Cyclo(-Leu-Phe) is a cyclic dipeptide formed from the amino acids leucine (B10760876) and phenylalanine. Its rigid ring structure confers enhanced stability against enzymatic degradation compared to its linear counterparts.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [1] |
| Molecular Weight | 260.33 g/mol | [1] |
| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |
| CAS Number | 7280-77-5 | [1] |
Biological Activities and Quantitative Data
Cyclo(-Leu-Phe) exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic development.
Antimicrobial Activity
Cyclo(-Leu-Phe) and its stereoisomers have demonstrated notable antimicrobial properties. The stereochemistry of the constituent amino acids plays a crucial role in the potency of its activity.
| Stereoisomer | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | [3] |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | [3] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [3] |
| Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | 25 | [3] |
Antiviral Activity
While specific IC50 values for Cyclo(-Leu-Phe) against viral pathogens are not extensively reported in publicly available literature, related proline-containing cyclic dipeptides have shown inhibitory effects against influenza viruses, including H1N1 and H3N2 strains[4]. The antiviral potential of Cyclo(-Leu-Phe) warrants further investigation to quantify its efficacy.
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Cyclic dipeptides are known to modulate QS systems. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems are key regulators of virulence[4]. While direct quantitative data for Cyclo(-Leu-Phe) is limited, its structural similarity to other known QS modulators suggests its potential to interfere with these signaling pathways.
Neuroprotective Effects
Studies on the related compound Cyclo(L-Pro-L-Phe) have demonstrated significant neuroprotective activity against oxidative stress-induced neurodegeneration. This effect is mediated, in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and subsequent modulation of the NF-κB signaling pathway. Given the structural similarities, Cyclo(-Leu-Phe) may possess comparable neuroprotective properties, which represents a promising area for future research.
Bitter Taste Receptor Activation
Cyclic dipeptides are recognized as bitter-tasting compounds. The human genome encodes 25 functional bitter taste receptors (TAS2Rs). Dipeptides containing L-phenylalanine and L-leucine have been shown to activate a subset of these receptors, including TAS2R1 and TAS2R14[5]. The activation of these receptors by Cyclo(-Leu-Phe) likely contributes to the bitter taste profile of foods and microbial fermentation products where it is present.
Experimental Protocols
Synthesis of Cyclo(-Leu-Phe)
Method: Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: Attach Fmoc-L-Phe-OH to the resin using N,N-diisopropylethylamine (DIPEA) in DCM. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple Fmoc-L-Leu-OH to the free amine of the resin-bound phenylalanine using a coupling reagent such as HATU and DIPEA in NMP.
-
Fmoc Deprotection: Remove the Fmoc group from the leucine residue as described in step 3.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in DCM.
-
Cyclization: Dissolve the linear dipeptide in a large volume of DMF. Add a cyclization agent such as HATU and DIPEA and stir at room temperature for several days.
-
Purification: Purify the crude cyclic peptide by column chromatography on silica (B1680970) gel.
Isolation from Microbial Culture
Method: Solvent extraction followed by chromatographic purification.
-
Culturing: Grow the producing microorganism (e.g., Streptomyces sp.) in a suitable broth medium until the stationary phase.
-
Extraction: Centrifuge the culture broth to separate the supernatant from the cell mass. Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative TLC/HPLC: Further purify the fractions containing Cyclo(-Leu-Phe) using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the isolated Cyclo(-Leu-Phe) using NMR and mass spectrometry.
Antimicrobial Susceptibility Testing
Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Prepare a two-fold serial dilution of Cyclo(-Leu-Phe) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the microorganism.
Signaling Pathway Modulation
NF-κB Signaling Pathway
While direct studies on Cyclo(-Leu-Phe) are limited, the related Cyclo(L-Pro-L-Phe) has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB. This inhibition is thought to be mediated through the activation of PPAR-γ. It is plausible that Cyclo(-Leu-Phe) could exert similar anti-inflammatory effects through this pathway.
RIG-I Signaling Pathway
The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral infections. Upon recognition of viral RNA, RIG-I undergoes a conformational change and ubiquitination, leading to the activation of transcription factors IRF3 and NF-κB, and subsequent production of type I interferons. While there is no direct evidence of Cyclo(-Leu-Phe) modulating this pathway, some microbial products are known to interfere with RIG-I signaling. The potential for Cyclo(-Leu-Phe) to modulate this pathway is an area for further research.
Conclusion and Future Directions
Cyclo(-Leu-Phe) is a naturally occurring cyclic dipeptide with a compelling profile of biological activities. Its antimicrobial, potential antiviral, and immunomodulatory properties make it a promising scaffold for the development of new therapeutic agents. Future research should focus on a more comprehensive evaluation of its biological activities, including the determination of its efficacy against a wider range of pathogens and viruses, and the elucidation of its precise mechanisms of action in modulating key signaling pathways. Further investigation into its structure-activity relationships, particularly concerning its different stereoisomers, will be crucial for optimizing its therapeutic potential. The detailed experimental protocols and consolidated data presented in this guide provide a solid foundation for advancing the scientific understanding and potential applications of this intriguing molecule.
References
- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclo(L-leucyl-L-phenylalanyl) synthase(EC 2.3.2.20) - Creative Enzymes [creative-enzymes.com]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. Induction of IRF-3 and IRF-7 phosphorylation following activation of the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(-Leu-Phe): A Technical Guide to Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the preliminary studies into the mechanism of action of Cyclo(-Leu-Phe), a cyclic dipeptide with emerging interest in therapeutic research. While comprehensive data on Cyclo(-Leu-Phe) is still developing, this document consolidates the existing findings and proposes putative mechanisms based on structurally related compounds. Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate further investigation into its therapeutic potential.
Introduction to Cyclo(-Leu-Phe)
Cyclo(-Leu-Phe) is a 2,5-diketopiperazine, a class of cyclic dipeptides known for their structural stability and diverse biological activities.[1] These compounds are secondary metabolites produced by various organisms, including bacteria, fungi, and plants. The rigid structure of cyclic dipeptides makes them attractive candidates for drug development due to their resistance to proteolytic degradation compared to their linear counterparts. Preliminary studies have indicated that Cyclo(-Leu-Phe) and related compounds may possess anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Anticancer Activity and Putative Mechanisms of Action
Emerging evidence suggests that Cyclo(-Leu-Phe) exhibits cytotoxic effects against cancer cell lines. The primary proposed mechanisms of action, inferred from studies on Cyclo(-Leu-Phe) and closely related cyclic dipeptides, include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Data on Cytotoxicity
Direct quantitative data for the anticancer activity of Cyclo(-Leu-Phe) is limited but indicative of its potential. A key study has reported its inhibitory effect on cervical cancer cells.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Cyclo(-Leu-Phe) | HeLa | Cervical Cancer | 21 µg/mL | [2][4] |
Proposed Signaling Pathways
Based on preliminary data and research on analogous cyclic dipeptides, several signaling pathways are implicated in the mechanism of action of Cyclo(-Leu-Phe).
2.2.1 Induction of Apoptosis
The study on HeLa cells indicated that Cyclo(-Leu-Phe) promotes apoptosis.[2][4] This process is likely mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
2.2.2 Cell Cycle Arrest
Cyclic dipeptides have been observed to induce cell cycle arrest, often at the G1/S or G2/M checkpoints.[5][6] This is typically achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). While not yet demonstrated for Cyclo(-Leu-Phe), this remains a probable mechanism contributing to its antiproliferative effects.
2.2.3 Nrf2 Signaling Pathway
Structurally similar compounds, such as Cyclo(-Phe-Phe), have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1] Activation of Nrf2 leads to the expression of antioxidant enzymes that can protect cells from oxidative stress, but in some cancer contexts, sustained activation can have complex effects on cell survival and death.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activities of Cyclo(-Leu-Phe). The following protocols provide a framework for investigating its anticancer properties.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Cyclo(-Leu-Phe) on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Cyclo(-Leu-Phe) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Cyclo(-Leu-Phe) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Cyclo(-Leu-Phe) at the desired concentration and for the appropriate time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Cyclo(-Leu-Phe) for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, Caspase-3, Nrf2).
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
-
Experimental and Logical Workflow
A systematic approach is crucial for elucidating the mechanism of action of Cyclo(-Leu-Phe). The following workflow outlines the key stages of investigation.
Conclusion and Future Directions
The preliminary evidence for the anticancer activity of Cyclo(-Leu-Phe), particularly its ability to induce apoptosis in HeLa cells, positions it as a compound of interest for further oncological research. The proposed mechanisms of action, including cell cycle arrest and modulation of the Nrf2 pathway, are based on robust findings for structurally similar cyclic dipeptides and provide a solid foundation for future studies.
To fully elucidate the therapeutic potential of Cyclo(-Leu-Phe), future research should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxicity of Cyclo(-Leu-Phe) against a diverse panel of cancer cell lines to determine its spectrum of activity and selectivity.
-
In-depth mechanistic studies: Utilizing the protocols outlined in this guide to confirm the induction of apoptosis and cell cycle arrest, and to identify the specific molecular targets and signaling pathways involved.
-
In vivo studies: Assessing the efficacy and safety of Cyclo(-Leu-Phe) in preclinical animal models of cancer.
This technical guide provides the necessary framework for researchers to systematically investigate the mechanism of action of Cyclo(-Leu-Phe) and to contribute to the growing body of knowledge on the therapeutic potential of cyclic dipeptides.
References
In Silico Prediction of Cyclo(-Leu-Phe) Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Leu-Phe) is a cyclic dipeptide with a range of reported biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The identification of its molecular targets is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies used to predict the protein targets of Cyclo(-Leu-Phe). It details the computational approaches for target identification, summarizes potential target classes and signaling pathways based on evidence from closely related cyclic dipeptides, and provides comprehensive experimental protocols for target validation. All quantitative data are presented in structured tables, and key workflows and signaling pathways are visualized using the DOT language.
Introduction to In Silico Target Prediction for Cyclic Peptides
The identification of protein targets for small molecules is a cornerstone of modern drug discovery. For natural products like Cyclo(-Leu-Phe), computational, or in silico, approaches offer a rapid and cost-effective means to generate hypotheses about their molecular mechanisms of action. These methods can be broadly categorized into two main types: ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D and 3D similarity searching and pharmacophore modeling are employed to screen databases of known ligands and their targets to identify potential targets for a query molecule like Cyclo(-Leu-Phe).
-
Structure-Based Methods (Reverse Docking/Target Fishing): With the wealth of protein structure information in databases like the Protein Data Bank (PDB), it is possible to screen a library of potential protein targets against a single ligand. This "reverse docking" or "target fishing" approach computationally predicts the binding affinity of Cyclo(-Leu-Phe) to a multitude of proteins, thereby identifying potential targets. This is a powerful tool for hypothesis generation when no prior knowledge of the target is available.
Computational Workflow for Cyclo(-Leu-Phe) Target Prediction
The following diagram illustrates a typical computational workflow for the in silico prediction of Cyclo(-Leu-Phe) targets, integrating both ligand-based and structure-based methods, followed by experimental validation.
Potential Target Classes and Signaling Pathways for Cyclo(-Leu-Phe)
While direct in silico target prediction studies for Cyclo(-Leu-Phe) are not extensively reported in the literature, valuable insights can be drawn from studies on structurally similar cyclic dipeptides. These analogous compounds suggest several potential target classes and signaling pathways that may be modulated by Cyclo(-Leu-Phe).
Quorum Sensing Regulation in Bacteria
Cyclic dipeptides are known to play a role in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. For instance, Cyclo(Pro-Phe) and Cyclo(Pro-Tyr) have been investigated as potential inhibitors of the LasR protein in Pseudomonas aeruginosa. Molecular docking studies provide a theoretical basis for the binding of these cyclic dipeptides to the LasR ligand-binding domain.
Table 1: Molecular Docking Binding Energies of Cyclic Dipeptides with LasR
| Compound | Binding Energy (kcal/mol) |
| Cyclo(Pro-Phe) | -7.99 |
| Cyclo(Pro-Tyr) | -8.28 |
| 3O-C12-HSL (Natural Ligand) | -8.33 |
Note: Lower binding energy suggests a more favorable interaction.
Given its structural similarity, Cyclo(-Leu-Phe) may also interact with QS receptors in various bacteria. The diagram below illustrates the general principle of QS inhibition.
Anti-inflammatory and Neuroprotective Pathways
Studies on other cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways like NF-κB and Nrf2.[1] Furthermore, the neuroprotective effects of Cyclo(-L-Pro-L-Phe) have been linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of NF-κB.[2]
Table 2: Bioactivity of a Related Cyclic Dipeptide, Cyclo(-L-Pro-L-Phe)
| Biological Effect | Key Target/Pathway | Observed Outcome | Reference |
| Neuroprotection | PPAR-γ, NF-κB | Reduced apoptosis and reactive oxygen species generation | [2] |
These findings suggest that Cyclo(-Leu-Phe) may exert its biological effects by interacting with components of these critical signaling cascades. The following diagram depicts the potential modulation of the NF-κB signaling pathway.
Experimental Protocols for Target Validation
Following the generation of a prioritized list of potential targets from in silico screening, experimental validation is essential to confirm these predictions. Below are detailed methodologies for key experiments.
Molecular Docking (In Silico)
Objective: To predict the binding mode and estimate the binding affinity of Cyclo(-Leu-Phe) to a putative protein target.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).
-
-
Ligand Preparation:
-
Generate the 3D structure of Cyclo(-Leu-Phe) using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known ligand or a predicted active site.
-
Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The program will explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis:
-
Analyze the docking results to identify the most favorable binding poses based on the scoring function (e.g., binding energy in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the binding interaction between Cyclo(-Leu-Phe) and a purified target protein.
Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a concentrated solution of the purified protein and a solution of Cyclo(-Leu-Phe) in the same buffer (e.g., PBS or HEPES). Accurately determine the concentrations.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the Cyclo(-Leu-Phe) solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of Cyclo(-Leu-Phe) to its target protein in a cellular context.
Protocol:
-
Cell Treatment:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with Cyclo(-Leu-Phe) or a vehicle control.
-
-
Thermal Challenge:
-
Heat aliquots of the cell lysates from both treated and control groups to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Cyclo(-Leu-Phe) indicates ligand binding and stabilization of the target protein.
-
Functional Assays
Objective: To determine if the binding of Cyclo(-Leu-Phe) to the target protein modulates its biological activity.
Protocol (Example: Enzyme Inhibition Assay):
-
Assay Setup:
-
Prepare a reaction mixture containing the purified target enzyme, its substrate, and any necessary cofactors in an appropriate buffer.
-
-
Inhibition Measurement:
-
Add varying concentrations of Cyclo(-Leu-Phe) to the reaction mixture.
-
Initiate the enzymatic reaction and measure the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The in silico prediction of protein targets for natural products like Cyclo(-Leu-Phe) is a powerful strategy to accelerate drug discovery and elucidate mechanisms of action. While direct computational studies on Cyclo(-Leu-Phe) are limited, a wealth of information from related cyclic dipeptides provides a strong foundation for hypothesizing potential targets and relevant signaling pathways, including those involved in quorum sensing, inflammation, and neuroprotection. The integration of robust computational workflows with rigorous experimental validation, utilizing techniques such as ITC, CETSA, and functional assays, is critical for confirming these predictions and advancing our understanding of the therapeutic potential of Cyclo(-Leu-Phe). This guide provides a comprehensive framework for researchers to embark on such investigations.
References
An In-depth Technical Guide to the Physicochemical Properties of Cyclo(-Leu-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a member of the 2,5-diketopiperazine (DKP) class of molecules. These cyclic peptides are of significant interest in the fields of drug discovery and biotechnology due to their inherent structural rigidity, metabolic stability, and diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Cyclo(-Leu-Phe), its known biological activities, and detailed experimental protocols relevant to its study.
Physicochemical Properties
The physicochemical properties of Cyclo(-Leu-Phe) are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 260.33 g/mol | --INVALID-LINK-- |
| CAS Number | 7280-77-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Not experimentally determined in the reviewed literature. For reference, the melting point of the related compound Cyclo(L-Asp-L-Phe) is 270-272 °C. | |
| Solubility | DMSO: 4.6 mg/mL (17.67 mM) (requires sonication and warming) | --INVALID-LINK-- |
| Practically insoluble in water. | --INVALID-LINK-- | |
| logP (XLogP3-AA) | 2.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 58.2 Ų | --INVALID-LINK-- |
| Optical Rotation | [α]D²⁵ = -8 ± 1º (c=0.15 in MeOH) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
Cyclo(-Leu-Phe) and its analogs have been reported to exhibit a range of biological activities, including quorum sensing modulation, antimicrobial effects, and neuroprotection. The underlying signaling pathways are areas of active investigation.
Quorum Sensing
Cyclic dipeptides are known to function as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. While the specific role of Cyclo(-Leu-Phe) is still under investigation, the closely related molecule, Cyclo(-L-Phe-L-Pro), has been shown to act as a quorum-sensing signal in Vibrio vulnificus. This signaling is proposed to occur through the ToxR-LeuO-HU-RpoS pathway, leading to resistance against oxidative stress.
Antimicrobial Activity
Cyclo(-Leu-Phe) has demonstrated antimicrobial activity against various pathogens. For instance, different stereoisomers of Cyclo(-Leu-Phe) have shown activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL. The proposed mechanisms of action for cyclic dipeptides include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.
Neuroprotection
The neuroprotective effects of cyclic dipeptides are an emerging area of research. The related compound, Cyclo(-L-Pro-L-Phe), has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This mechanism is thought to contribute to neuroprotection against oxidative stress-induced neurodegeneration.
Experimental Protocols
Synthesis of Cyclo(-Leu-Phe)
This protocol is adapted from general methods for the synthesis of 2,5-diketopiperazines.
Materials:
-
L-Leucine methyl ester hydrochloride
-
N-Boc-L-Phenylalanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ammonia (B1221849) (7N in methanol)
Procedure:
-
Dipeptide Formation:
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and N-Boc-L-Phenylalanine (1.0 eq) in DCM.
-
Add HOBt (1.1 eq) and TEA (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C and add DCC (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.
-
-
Boc-Deprotection:
-
Dissolve the crude dipeptide ester in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide ester in methanol saturated with ammonia (or a 7N solution of ammonia in methanol).
-
Stir the solution in a sealed vessel at room temperature for 2-3 days.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Cyclo(-Leu-Phe) by flash chromatography or recrystallization.
-
HPLC Purification of Cyclo(-Leu-Phe)
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger dimensions for preparative).
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(-Leu-Phe) in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (analytical) or adjusted for preparative scale.
-
Detection Wavelength: 214 nm and 254 nm.
-
Gradient Program (example):
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified Cyclo(-Leu-Phe).
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Materials:
-
Cyclo(-Leu-Phe)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Cyclo(-Leu-Phe) Dilutions:
-
Prepare a stock solution of Cyclo(-Leu-Phe) in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the different concentrations of Cyclo(-Leu-Phe).
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Cyclo(-Leu-Phe) that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Cyclo(-Leu-Phe)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of Cyclo(-Leu-Phe) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxin (e.g., 6-OHDA to a final concentration of 100 µM) to the wells and incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with the neurotoxin alone, and cells treated with Cyclo(-Leu-Phe) alone.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Conclusion
Cyclo(-Leu-Phe) is a cyclic dipeptide with interesting physicochemical properties and promising biological activities. Its potential roles in quorum sensing, antimicrobial defense, and neuroprotection make it a valuable subject for further research in drug discovery and development. The protocols and data presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this intriguing molecule.
Cyclo(-Leu-Phe): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, is a naturally occurring molecule with a growing body of research highlighting its diverse biological activities. As interest in this compound for potential therapeutic applications expands, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Cyclo(-Leu-Phe), complete with experimental protocols and visual representations of key processes to facilitate its practical application in a laboratory setting.
Solubility Profile
The solubility of a compound is a critical determinant of its formulation, bioavailability, and in vitro assay design. Cyclo(-Leu-Phe) is characterized as a sparingly soluble molecule, with its solubility being highly dependent on the solvent system.
Table 1: Quantitative Solubility of Cyclo(-Leu-Phe)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 4.6[1][2] | 17.67[1][2] | Requires sonication and warming[1][2] |
Qualitative Solubility:
-
Water: Practically insoluble[3].
-
Organic Solvents: Soluble in ethanol, methanol, and dimethylformamide (DMF)[4].
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
Cyclo(-Leu-Phe) powder
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of Cyclo(-Leu-Phe) powder to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Cyclo(-Leu-Phe) in the diluted supernatant using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mM.
Workflow for determining the equilibrium solubility of Cyclo(-Leu-Phe).
Stability Profile
Understanding the stability of Cyclo(-Leu-Phe) under various conditions is crucial for ensuring the integrity of the compound during storage, formulation, and experimentation.
Table 2: Storage Stability of Cyclo(-Leu-Phe)
| Form | Storage Temperature | Duration |
| Powder | -80°C | 2 years[1][2] |
| Powder | -20°C | 1 year[1][2] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
pH-Dependent Stability:
Diketopiperazines, the chemical class to which Cyclo(-Leu-Phe) belongs, are known to be susceptible to epimerization under both acidic and basic conditions[5]. This can lead to the formation of diastereomers, which may have different biological activities. One study noted that a substance identified as cyclo(l-leucyl-l-prolyl) was stable after treatment with acid or alkali, though quantitative data was not provided.
Enzymatic Stability:
Cyclic dipeptides are generally more resistant to enzymatic degradation by peptidases compared to their linear counterparts. However, specific microbial enzymes have been shown to hydrolyze certain diketopiperazines. The stability in biological matrices such as plasma or in the presence of metabolic enzymes should be experimentally determined.
Experimental Protocol: Assessment of pH-Dependent Stability
This protocol outlines a general procedure to evaluate the stability of Cyclo(-Leu-Phe) at different pH values.
Materials:
-
Cyclo(-Leu-Phe) stock solution in an appropriate organic solvent (e.g., DMSO).
-
A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).
-
Constant temperature incubator (e.g., 37°C).
-
HPLC system with a UV-Vis detector.
-
Quenching solution (to stop the degradation reaction, e.g., an acidic or basic solution to neutralize the sample).
Procedure:
-
Prepare a series of buffered solutions at the desired pH values.
-
Spike a small volume of the Cyclo(-Leu-Phe) stock solution into each buffered solution to a final concentration suitable for HPLC analysis. The amount of organic solvent should be minimized (typically <1%) to avoid affecting the pH and solubility.
-
At time zero (t=0), immediately take an aliquot from each solution, quench the reaction, and analyze by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction, and analyze by HPLC.
-
The degradation of Cyclo(-Leu-Phe) is monitored by the decrease in its peak area over time. The formation of degradation products can also be monitored by the appearance of new peaks in the chromatogram.
-
The degradation kinetics (e.g., half-life) at each pH can be calculated from the concentration versus time data.
Workflow for assessing the pH-dependent stability of Cyclo(-Leu-Phe).
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which Cyclo(-Leu-Phe) exerts its biological effects are not yet fully elucidated. However, studies on other cyclic dipeptides can provide insights into potential pathways. For instance, Cyclo(His-Pro) has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critical in regulating cellular responses to oxidative stress and inflammation[6]. While this has not been directly demonstrated for Cyclo(-Leu-Phe), it represents a plausible avenue for future investigation into its mechanism of action.
Below is a generalized diagram of the Nrf2 and NF-κB signaling pathways, which could be investigated for their involvement in the biological activities of Cyclo(-Leu-Phe).
Hypothetical modulation of Nrf2 and NF-κB pathways by a cyclic dipeptide.
Disclaimer: The signaling pathway diagram is illustrative and based on the known activity of other cyclic dipeptides. The direct effect of Cyclo(-Leu-Phe) on these pathways requires experimental validation.
Conclusion
This technical guide consolidates the current knowledge on the solubility and stability of Cyclo(-Leu-Phe). While some quantitative data is available, particularly for its solubility in DMSO and its stability under specific storage conditions, further research is needed to establish a comprehensive physicochemical profile. Detailed studies on its solubility in a wider range of pharmaceutically relevant solvents and its degradation kinetics under various pH and temperature conditions are warranted. Elucidating the specific molecular signaling pathways it modulates will be crucial for advancing its development as a potential therapeutic agent. The experimental protocols and workflows provided herein offer a practical foundation for researchers to conduct these essential investigations.
References
- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. Cyclo(Phe-Leu) | Alkaloids | 3354-31-2 | Invivochem [invivochem.com]
- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Cyclo(-Leu-Phe): A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the cyclic dipeptide Cyclo(-Leu-Phe), including detailed experimental protocols and a review of its potential biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Cyclo(-Leu-Phe), a member of the 2,5-diketopiperazine class of cyclic dipeptides, has garnered interest in the scientific community due to its prevalence in various natural sources and its potential as a bioactive molecule. A thorough understanding of its structural and physicochemical properties, primarily determined through spectroscopic techniques such as NMR and MS, is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available spectroscopic data for Cyclo(-Leu-Phe), detailed experimental methodologies for its characterization, and a discussion of its potential roles in biological signaling.
Spectroscopic Data of Cyclo(-Leu-Phe)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) atoms provide detailed information about their chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclo(-Leu-Phe)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Leu α-H | ~4.0 | m |
| Phe α-H | ~4.2 | m |
| Leu β-CH₂ | ~1.6-1.8 | m |
| Leu γ-CH | ~1.5 | m |
| Leu δ-CH₃ | ~0.9 | d |
| Phe β-CH₂ | ~3.0, ~3.2 | dd, dd |
| Phe aromatic-H | ~7.2-7.4 | m |
| NH (amide) | ~7.5-8.5 | s (br) |
Note: Predicted values are based on typical chemical shifts for similar cyclic dipeptides. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclo(-Leu-Phe)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Leu Cα | ~55 |
| Phe Cα | ~57 |
| Leu Cβ | ~40 |
| Leu Cγ | ~25 |
| Leu Cδ | ~22, ~23 |
| Phe Cβ | ~38 |
| Phe Cγ (aromatic C-ipso) | ~136 |
| Phe Cδ (aromatic C-ortho) | ~129 |
| Phe Cε (aromatic C-meta) | ~128 |
| Phe Cζ (aromatic C-para) | ~127 |
| C=O (amide) | ~165-170 |
Note: Predicted values are based on typical chemical shifts for similar cyclic dipeptides and information from spectral databases.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for Cyclo(-Leu-Phe)
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 260.33 g/mol | PubChem[1] |
| Exact Mass | 260.152477885 Da | PubChem[1] |
| GC-MS Fragmentation | ||
| Top Peak (m/z) | 91 | PubChem[1] |
| LC-MS/MS Fragmentation (Precursor Adduct: [M+H]⁺) |
| Top 5 Peaks (m/z) | 120.1, 120.0, 120.2, 119.9, 120.3 | PubChem[1] |
The prominent fragment at m/z 91 in the GC-MS data is characteristic of the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage and rearrangement of the phenylalanine side chain. The LC-MS/MS data shows a cluster of peaks around m/z 120, which likely corresponds to the protonated phenylmethyl fragment ([C₇H₇-CH₂]⁺).
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for cyclic dipeptides like Cyclo(-Leu-Phe). These protocols are based on established methods for similar compounds and can be adapted as needed.
NMR Spectroscopy Protocol
A standard approach for the NMR analysis of a cyclic dipeptide is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Cyclo(-Leu-Phe) sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data using an appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
References
Methodological & Application
Solid-Phase Synthesis of Cyclo(-Leu-Phe): An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the solid-phase synthesis of the cyclic dipeptide Cyclo(-Leu-Phe), a diketopiperazine with significant potential in biomedical research and drug development. The protocol herein employs the widely utilized Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a 2-chlorotrityl chloride resin, culminating in an on-resin cyclization and cleavage step. This methodology offers an efficient and streamlined route to obtaining the desired cyclic product.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of conformationally constrained scaffolds prevalent in nature and of considerable interest in medicinal chemistry.[1] Their rigid structure can lead to enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic properties compared to their linear counterparts. Cyclo(-Leu-Phe) is formed from the cyclization of L-Leucine and L-Phenylalanine. The efficient synthesis of such cyclic peptides is crucial for further research and development. Solid-phase peptide synthesis (SPPS) provides a robust and simplified approach for assembling the linear dipeptide precursor, followed by a cyclization step to yield the final product.[2]
Principle of the Method
The synthesis of Cyclo(-Leu-Phe) is achieved through a standard Fmoc-based solid-phase peptide synthesis methodology. The process begins with the immobilization of the C-terminal amino acid, L-Phenylalanine, onto a 2-chlorotrityl chloride resin. The subsequent coupling of L-Leucine yields the linear dipeptidyl resin. The side chains of Leucine (isobutyl) and Phenylalanine (benzyl) are non-polar and do not require protecting groups, simplifying the synthesis. Following the assembly of the linear dipeptide, the N-terminal Fmoc group is removed, and the resulting free amine is induced to undergo an intramolecular cyclization reaction. This cyclization, often referred to as a "cyclative cleavage," results in the formation of the diketopiperazine ring and concomitant cleavage of the cyclic dipeptide from the solid support.[1]
Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of Cyclo(-Leu-Phe).
| Parameter | Value |
| Starting Material | |
| Resin Type | 2-Chlorotrityl chloride resin |
| Resin Loading Capacity | 1.0 - 1.5 mmol/g |
| Starting Amino Acid | Fmoc-L-Phe-OH |
| Reagents & Solvents | |
| Fmoc-L-Leu-OH | 3 equivalents |
| Coupling Reagent (HBTU/HOBt) | 3 equivalents |
| Base (DIPEA) | 6 equivalents |
| Fmoc Deprotection Solution | 20% Piperidine (B6355638) in DMF |
| Cyclization/Cleavage Agent | 1% TFA in DCM |
| Solvents | DMF, DCM |
| Reaction Conditions | |
| Coupling Time | 2 hours |
| Fmoc Deprotection Time | 5 min + 15 min |
| Cyclization/Cleavage Time | 1 hour |
| Temperature | Room Temperature |
| Yield & Purity | |
| Expected Crude Yield | 70-90% |
| Purity (after HPLC) | >95% |
Experimental Protocol
This protocol details the manual solid-phase synthesis of Cyclo(-Leu-Phe) starting from 2-chlorotrityl chloride resin.
Materials
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Phe-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure
-
Resin Swelling and Loading of the First Amino Acid (Fmoc-L-Phe-OH):
-
Place 1.0 g of 2-chlorotrityl chloride resin in a solid-phase synthesis vessel.
-
Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Dissolve 3 equivalents of Fmoc-L-Phe-OH and 6 equivalents of DIPEA in DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection of Phenylalanine:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-L-Leu-OH):
-
In a separate vial, pre-activate 3 equivalents of Fmoc-L-Leu-OH with 3 equivalents of HBTU and 3 equivalents of HOBt in DMF for 5-10 minutes.
-
Add 6 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection of Leucine:
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
-
On-Resin Cyclization and Cleavage:
-
Wash the deprotected dipeptidyl resin with DCM (5 x 10 mL).
-
Add 10 mL of 1% TFA in DCM to the resin.
-
Agitate for 1 hour at room temperature. The mild acidic condition will induce cyclization and cleavage from the highly acid-labile 2-chlorotrityl resin.
-
Filter the resin and collect the filtrate, which contains the crude Cyclo(-Leu-Phe).
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
-
Work-up and Purification:
-
Concentrate the combined filtrates under reduced pressure.
-
The crude product can be purified by preparative reverse-phase HPLC to obtain the final product of high purity.
-
Lyophilize the pure fractions to yield Cyclo(-Leu-Phe) as a white solid.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Cyclo(-Leu-Phe).
Signaling Pathway (Illustrative Chemical Transformation)
Caption: On-resin cyclization and cleavage mechanism.
References
Application Notes and Protocols for the Liquid-Phase Synthesis of Cyclo(-Leu-Phe) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the liquid-phase synthesis of Cyclo(-Leu-Phe) and its derivatives. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of a relevant signaling pathway to facilitate understanding and application in research and drug development.
Data Presentation
The biological activities of Cyclo(-Leu-Phe) and its analogs are diverse, ranging from antimicrobial and antiviral to quorum sensing modulation. The following table summarizes quantitative data for a related cyclodipeptide, Cyclo(L-leucyl-L-prolyl), which inhibits aflatoxin production.
| Compound | Biological Activity | Target Organism | IC50 | Reference |
| Cyclo(L-leucyl-L-prolyl) | Inhibition of aflatoxin production | Aspergillus parasiticus | 0.20 mg/mL | [1] |
Experimental Protocols
This section details the liquid-phase synthesis of Cyclo(-L-Leu-L-Phe). The protocol is a representative method based on established principles of peptide chemistry and diketopiperazine formation.
Protocol 1: Synthesis of the Linear Dipeptide (L-Leucyl-L-Phenylalanine)
This protocol outlines the formation of the linear dipeptide precursor, which is the first major stage in the synthesis of Cyclo(-Leu-Phe).
Materials:
-
N-protected L-Leucine (e.g., Boc-L-Leucine)
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Base (e.g., Triethylamine (B128534) - TEA)
-
Solvent (e.g., Dichloromethane - DCM)
-
4M HCl in 1,4-dioxane
Procedure:
-
Coupling Reaction:
-
Dissolve N-protected L-Leucine (1 equivalent) and L-Phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2 equivalents) to the solution to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling agent, DCC (1.1 equivalents), to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected dipeptide methyl ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Deprotection:
-
Dissolve the purified N-protected dipeptide methyl ester in 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the linear dipeptide methyl ester hydrochloride.
-
Protocol 2: Cyclization to form Cyclo(-L-Leu-L-Phe)
This protocol describes the intramolecular cyclization of the linear dipeptide to form the desired cyclic product.
Materials:
-
L-Leucyl-L-Phenylalanine methyl ester hydrochloride
-
Base (e.g., Sodium bicarbonate or Triethylamine)
-
High-boiling point solvent (e.g., Toluene or xylene)
Procedure:
-
Neutralization:
-
Dissolve the linear dipeptide methyl ester hydrochloride in a suitable solvent.
-
Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride and free the amino group.
-
-
Cyclization:
-
Reflux the solution for several hours. The high temperature promotes the intramolecular aminolysis of the methyl ester, leading to the formation of the diketopiperazine ring and elimination of methanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(-L-Leu-L-Phe) by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow: Liquid-Phase Synthesis of Cyclo(-Leu-Phe)
The following diagram illustrates the key steps in the liquid-phase synthesis of Cyclo(-Leu-Phe).
Caption: Workflow for the liquid-phase synthesis of Cyclo(-Leu-Phe).
Signaling Pathway: Quorum Sensing Modulation by a Cyclo(-Phe-Pro) Derivative
Cyclodipeptides are known to act as signaling molecules in bacterial quorum sensing. The following diagram illustrates the signaling pathway activated by Cyclo(-Phe-Pro), a close analog of Cyclo(-Leu-Phe), in Vibrio vulnificus, leading to oxidative stress resistance.[2][3]
Caption: Cyclo(-Phe-Pro) mediated quorum sensing pathway in V. vulnificus.
References
- 1. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(-Leu-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the cyclic dipeptide (CDP), Cyclo(-Leu-Phe). Cyclic dipeptides are a class of naturally occurring compounds with a wide range of biological activities, making their isolation and purification critical for research and drug development.[1] The described protocol provides a general framework for achieving high purity of Cyclo(-Leu-Phe) from synthetic reaction mixtures or natural product extracts.
Introduction
Cyclo(-Leu-Phe), a member of the 2,5-diketopiperazine (DKP) class of molecules, is a cyclic dipeptide with significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications.[2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and purification of such compounds from complex mixtures.[1] This method utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity.[3] By employing a gradient elution with a polar mobile phase, hydrophobic compounds like Cyclo(-Leu-Phe) can be effectively separated and purified.
Experimental Protocol
This protocol outlines a general method for the purification of Cyclo(-Leu-Phe) using a preparative HPLC system. Optimization may be required depending on the specific sample matrix and HPLC instrumentation.
1. Materials and Reagents
-
Cyclo(-Leu-Phe) crude sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727) (for sample dissolution, if necessary)
2. HPLC Instrumentation
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
C18 reversed-phase preparative column (e.g., 19 x 100 mm, 5 µm particle size)[4]
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.[3]
4. Sample Preparation
-
Dissolve the crude Cyclo(-Leu-Phe) sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][3]
5. HPLC Purification Method
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the column's loading capacity.
-
Gradient Elution: The following is a typical gradient for the separation of cyclic dipeptides. This may need to be optimized for your specific sample.
-
A linear gradient of 5% to 60% Mobile Phase B over 20 minutes is a good starting point.[3]
-
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength of 210 nm or 254 nm.[4]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
6. Post-Purification Processing
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the purified Cyclo(-Leu-Phe) as a solid.
Data Presentation
The following table summarizes typical quantitative data for the HPLC purification of cyclic dipeptides. These values are representative and should be determined experimentally for Cyclo(-Leu-Phe) during method validation.
| Parameter | Typical Value |
| Retention Time | Dependent on specific gradient |
| Purity | >98% (by analytical HPLC) |
| Recovery | >90% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
Experimental Workflow Diagram
Caption: General workflow for the HPLC purification of Cyclo(-Leu-Phe).
Discussion
The presented RP-HPLC method provides a reliable strategy for the purification of Cyclo(-Leu-Phe). The use of a C18 column is well-suited for separating moderately hydrophobic cyclic dipeptides. The addition of TFA to the mobile phase acts as an ion-pairing agent, which can improve peak shape and resolution for peptide-like molecules. The UV detection wavelength of 210 nm is chosen for its sensitivity to the peptide bond.
For optimal results, it is recommended to first develop the separation method on an analytical scale before scaling up to a preparative scale. This allows for the fine-tuning of the gradient to achieve the best separation of the target compound from any impurities. The loading capacity of the preparative column should also be determined to maximize throughput without compromising resolution.
Conclusion
This application note provides a comprehensive protocol for the HPLC purification of Cyclo(-Leu-Phe). By following the outlined experimental procedure and utilizing the provided workflow, researchers, scientists, and drug development professionals can achieve high-purity isolation of this biologically significant cyclic dipeptide, enabling further characterization and investigation of its properties and potential applications.
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Cyclo(-Leu-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of molecules. These compounds are of significant interest in drug development due to their inherent structural rigidity, metabolic stability, and diverse biological activities.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective platform for the detection and quantification of Cyclo(-Leu-Phe) in complex biological matrices. These application notes provide detailed protocols and essential data for the analysis of Cyclo(-Leu-Phe) to support research and development in pharmacology and related fields.
Physicochemical Properties and Mass Spectrometry Parameters
A thorough understanding of the physicochemical properties of Cyclo(-Leu-Phe) is fundamental for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | |
| Molecular Weight | 260.33 g/mol | |
| Monoisotopic Mass | 260.1525 Da | |
| CAS Number | 5845-67-0 |
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The following table outlines the predicted MRM transitions for Cyclo(-Leu-Phe).
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
| 261.16 [M+H]⁺ | 132.08 | [Leu+H]⁺ iminium ion | 15-25 |
| 261.16 [M+H]⁺ | 120.08 | Phenylalanine iminium ion | 20-30 |
| 261.16 [M+H]⁺ | 91.05 | Tropylium ion (from Phe) | 25-35 |
| 261.16 [M+H]⁺ | 86.10 | Leucine side chain fragment | 15-25 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Biological Matrices
This protocol is designed for the extraction and purification of Cyclo(-Leu-Phe) from cell culture media or plasma, minimizing matrix effects for LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., isotopically labeled Cyclo(-Leu-Phe))
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol:
-
Sample Pre-treatment:
-
For plasma samples, precipitate proteins by adding 3 volumes of ice-cold methanol containing the internal standard. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant.
-
For cell culture media, add the internal standard and centrifuge to remove any cellular debris.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the Cyclo(-Leu-Phe) and internal standard with 3 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Protocol for Quantitative Analysis
This protocol provides a starting point for the quantitative analysis of Cyclo(-Leu-Phe) using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument
-
MRM Transitions: Monitor the transitions listed in the table above.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from the analysis of Cyclo(-Leu-Phe) in different biological matrices.
| Sample Type | Matrix | Concentration Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Cell Culture Supernatant | RPMI-1640 + 10% FBS | 1 - 1000 | 1 | 1000 | 85-115 | <15 |
| Human Plasma | K2-EDTA Plasma | 0.5 - 500 | 0.5 | 500 | 85-115 | <15 |
Note: This data is illustrative and the actual performance characteristics should be validated for each specific assay.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Cyclo(-Leu-Phe) from biological samples.
Caption: Experimental workflow for Cyclo(-Leu-Phe) analysis.
Signaling Pathway
While the direct signaling pathway of Cyclo(-Leu-Phe) is still under investigation, related cyclic dipeptides have been shown to modulate inflammatory pathways. For instance, Cyclo(His-Pro) has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of Cyclo(-Leu-Phe) based on the activity of structurally related compounds.
Caption: Proposed anti-inflammatory signaling pathway of Cyclo(-Leu-Phe).
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Cyclo(-Leu-Phe) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for characterizing the biological activities of the cyclic dipeptide, Cyclo(-Leu-Phe). The following sections detail experimental procedures for assessing its cytotoxic, antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used to measure cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Data Presentation
| Cell Line | Compound | IC50 (µM) |
| A2780 (Ovarian Cancer) | Related Cyclic Dipeptide 1 | 15.5 |
| PC3 (Prostate Cancer) | Related Cyclic Dipeptide 1 | 22.1 |
| A2780 (Ovarian Cancer) | Related Cyclic Dipeptide 2 | 8.9 |
| PC3 (Prostate Cancer) | Related Cyclic Dipeptide 2 | 12.4 |
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(-Leu-Phe) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow
Antimicrobial Susceptibility Testing
The antimicrobial activity of Cyclo(-Leu-Phe) can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Data Presentation
The following table summarizes the reported MIC values for Cyclo(-Leu-Phe) and its stereoisomers against Staphylococcus aureus.[1][2]
| Compound | Target Microorganism | MIC (µg/mL) |
| Cyclo(-L-Leu-L-Phe) | Staphylococcus aureus | 25 |
| Cyclo(-L-Leu-D-Phe) | Staphylococcus aureus | 25 |
| Cyclo(-D-Leu-L-Phe) | Staphylococcus aureus | 12.5 |
| Cyclo(-D-Leu-D-Phe) | Staphylococcus aureus | 25 |
Experimental Protocol
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of Cyclo(-Leu-Phe) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using Cyclo(-Leu-Phe): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo experimental data for Cyclo(-Leu-Phe) is limited in publicly available literature. The following application notes and protocols are based on established methodologies for closely related cyclic dipeptides (CDPs) and provide a foundational framework for designing and conducting in vivo studies with Cyclo(-Leu-Phe). Researchers should consider these as starting points and optimize protocols based on their specific experimental objectives and preliminary in vitro findings.
Introduction
Cyclo(-Leu-Phe) is a cyclic dipeptide that, like other members of this class, holds potential for therapeutic applications due to its inherent stability against proteolytic degradation and its ability to cross cellular membranes. Based on the activities of structurally similar CDPs, potential in vivo applications for Cyclo(-Leu-Phe) may include neuroprotection, anti-inflammatory effects, and anticancer activity. This document provides detailed protocols for investigating these potential therapeutic areas in rodent models, along with summaries of quantitative data from related compounds to guide dose selection and experimental design.
Quantitative Data from Related Cyclic Dipeptides
To aid in the design of in vivo experiments for Cyclo(-Leu-Phe), the following tables summarize quantitative data from studies on the related cyclic dipeptides Cyclo(Tyr-Phe) and Cyclo(Val-Pro). This information can serve as a valuable reference for initial dose-ranging studies.
Table 1: In Vivo Efficacy of Cyclo(Tyr-Phe) in a Rat Model of Ischemic Stroke
| Treatment Group | Dosage | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4 scale) | Reference |
| Sham | - | - | 0 | 0 | [1] |
| MCAO/R + Vehicle | - | Intraperitoneal | 35.6 ± 4.2 | 3.5 ± 0.5 | [1] |
| MCAO/R + Cyclo(Tyr-Phe) | 10 mg/kg | Intraperitoneal | 18.2 ± 3.1 | 1.8 ± 0.4 | [1] |
Table 2: In Vivo Efficacy of Cyclo(Val-Pro) in a Mouse Model of Acute Renal Injury
| Treatment Group | Dosage | Administration Route | Plasma IL-1β Levels | Reference |
| Ischemic Reperfusion + Vehicle | - | - | Significantly increased vs. Sham | |
| Ischemic Reperfusion + Cyclo(Val-Pro) | 25, 50, and 75 mg/kg | - | Significantly decreased vs. Vehicle |
Experimental Protocols
The following are detailed protocols for evaluating the neuroprotective and anti-inflammatory effects of Cyclo(-Leu-Phe) in vivo.
Neuroprotective Effects in a Rodent Model of Ischemic Stroke
This protocol is adapted from the widely used middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats.[1][2]
Objective: To assess the neuroprotective potential of Cyclo(-Leu-Phe) in reducing cerebral infarct volume and improving neurological function following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cyclo(-Leu-Phe)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Image analysis software
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad. Perform a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Procedure: Ligate the distal ECA and temporarily clamp the CCA and ICA. Insert a 4-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion length is 18-20 mm from the carotid bifurcation.
-
Drug Administration: Administer Cyclo(-Leu-Phe) or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time point (e.g., 30 minutes before reperfusion).
-
Reperfusion: After the desired occlusion period (e.g., 90 minutes), gently withdraw the monofilament to allow reperfusion. Suture the incision and allow the animal to recover.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animals and harvest the brains. Slice the brain into 2 mm coronal sections and stain with 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.[1]
-
Data Analysis: Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.[1] Perform statistical analysis to compare treatment groups.
Anti-inflammatory Effects in a Mouse Model of Acute Inflammation
This protocol describes two common models for assessing acute anti-inflammatory activity: carrageenan-induced paw edema and TPA-induced ear edema.
Objective: To evaluate the ability of Cyclo(-Leu-Phe) to reduce acute inflammation in the mouse paw.[3][4][5]
Materials:
-
Male Swiss Webster mice (20-25g)
-
Cyclo(-Leu-Phe)
-
Vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
Positive control (e.g., indomethacin, 10 mg/kg)
Protocol:
-
Animal Preparation: Acclimatize mice for one week.
-
Drug Administration: Administer Cyclo(-Leu-Phe), vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.05 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Perform statistical analysis.
Objective: To assess the topical or systemic anti-inflammatory activity of Cyclo(-Leu-Phe) against TPA-induced ear inflammation.[6][7][8]
Materials:
-
Male Swiss Webster mice (20-25g)
-
Cyclo(-Leu-Phe)
-
Vehicle (e.g., acetone, ethanol)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
Micrometer
-
Biopsy punch
-
Myeloperoxidase (MPO) assay kit
-
Positive control (e.g., indomethacin)
Protocol:
-
Induction of Edema: Apply a solution of TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear.
-
Drug Administration: For topical application, apply Cyclo(-Leu-Phe) dissolved in a suitable vehicle to the ear 30 minutes after TPA application. For systemic administration, administer the compound orally or intraperitoneally 30 minutes before TPA application.
-
Measurement of Ear Edema: Measure the ear thickness using a micrometer before TPA application and at various time points (e.g., 4, 6, and 24 hours) after.
-
Biochemical Analysis: At the end of the experiment, euthanize the mice and collect a biopsy punch from the ear. Homogenize the tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Analysis: Calculate the percentage of edema inhibition and MPO activity reduction compared to the TPA-only control group. Perform statistical analysis.
Signaling Pathways and Visualization
Based on studies of related cyclic dipeptides, Cyclo(-Leu-Phe) may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular stress responses, particularly the interconnected NF-κB and Nrf2 pathways.[6][9][10][11][12][13]
Proposed Signaling Mechanism of Cyclo(-Leu-Phe)
Under conditions of oxidative stress or inflammation, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Simultaneously, the transcription factor Nrf2 is activated and translocates to the nucleus to induce the expression of antioxidant and cytoprotective genes. There is significant crosstalk between these two pathways. It is hypothesized that Cyclo(-Leu-Phe), like other bioactive cyclic dipeptides, may enhance the Nrf2-mediated antioxidant response, which in turn can suppress the pro-inflammatory NF-κB signaling cascade.
Caption: Proposed signaling mechanism of Cyclo(-Leu-Phe).
General Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of Cyclo(-Leu-Phe).
Caption: General workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(-Leu-Phe) as a Scaffold for Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Leu-Phe), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a privileged scaffold in medicinal chemistry and drug design.[1] Its inherent structural rigidity, conferred by the cyclic backbone, enhances metabolic stability and bioavailability compared to its linear peptide counterparts. This conformational constraint also pre-organizes the side chains of the constituent leucine (B10760876) and phenylalanine residues, facilitating specific interactions with biological targets. Consequently, Cyclo(-Leu-Phe) and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, making them attractive starting points for the development of novel therapeutics.[2]
This document provides detailed application notes on the diverse therapeutic potential of the Cyclo(-Leu-Phe) scaffold, supported by quantitative data from preclinical studies. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of Cyclo(-Leu-Phe) analogs to aid researchers in their drug discovery efforts.
Therapeutic Applications and Quantitative Data
The therapeutic utility of the Cyclo(-Leu-Phe) scaffold is broad, with derivatives showing promise in several key areas of drug development. The biological activity is often stereospecific, highlighting the importance of chiral synthesis in developing potent drug candidates.
Anticancer Activity
Cyclic dipeptides are recognized for their potential to inhibit cancer cell proliferation and induce apoptosis.[3] While specific IC50 values for Cyclo(-Leu-Phe) across a wide range of cancer cell lines are still emerging in the public domain, studies on closely related analogs demonstrate the potential of this scaffold. For instance, other proline-containing cyclic dipeptides have shown significant cytotoxic effects.
Table 1: Anticancer Activity of Cyclic Dipeptide Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| Cyclo(L-Leu-L-Pro) | U87-MG (Glioblastoma) | IC50 | 1.3 µM | [4] |
| Cyclo(L-Leu-L-Pro) | U251 (Glioblastoma) | IC50 | 19.8 µM | [4] |
| Cyclo(L-Leu-L-Pro) | HCT-116 (Colon Carcinoma) | IC50 | 16 µg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | MCF-7 (Breast Cancer) | IC50 | 30 µg/mL | [4] |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | IC50 | 10 µM | [5] |
Note: This table presents data for related cyclic dipeptides to illustrate the potential of the general scaffold. Further studies are needed to establish a comprehensive anticancer profile for Cyclo(-Leu-Phe) stereoisomers.
Antimicrobial Activity
The Cyclo(-Leu-Phe) scaffold has demonstrated notable activity against various pathogens, including drug-resistant bacterial strains. The stereochemistry of the leucine and phenylalanine residues plays a crucial role in determining the potency and spectrum of antimicrobial action.
Table 2: Antimicrobial Activity of Cyclo(-Leu-Phe) Stereoisomers
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | MIC | 25 | [6] |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | MIC | 25 | [6] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | MIC | 12.5 | [6] |
| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | MIC | 25 | [6] |
Neuroprotective and Other Activities
Cyclic dipeptides have also been investigated for their neuroprotective effects and their ability to modulate key signaling pathways. For example, the related compound Cyclo(-L-Pro-L-Phe) has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor implicated in neuroinflammation and neurodegeneration.[6]
Signaling Pathways
The biological effects of Cyclo(-Leu-Phe) and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and optimization.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation
Based on studies with the closely related Cyclo(-L-Pro-L-Phe), it is proposed that Cyclo(-Leu-Phe) derivatives may also act as PPAR-γ agonists.[6] Activation of PPAR-γ can modulate the expression of genes involved in inflammation and apoptosis, contributing to the neuroprotective and potentially anticancer effects of these compounds.
Caption: Proposed PPAR-γ activation pathway by Cyclo(-Leu-Phe) derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
While direct modulation of the MAPK pathway by Cyclo(-Leu-Phe) is yet to be definitively established, other cyclic dipeptides have been shown to interfere with upstream signaling components such as the Epidermal Growth Factor Receptor (EGFR), which in turn can influence the MAPK/ERK cascade.[7] This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
Synthesis of Cyclo(-Leu-Phe)
Both solid-phase and solution-phase synthesis methods can be employed to produce Cyclo(-Leu-Phe) and its derivatives. Solid-phase synthesis offers advantages in terms of ease of purification, while solution-phase synthesis is often more scalable.
This protocol outlines a general procedure for the synthesis of Cyclo(-Leu-Phe) on a solid support, followed by cyclization and cleavage.
Caption: Solid-phase synthesis workflow for Cyclo(-Leu-Phe).
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from phenylalanine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from leucine.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours. This step simultaneously cleaves the dipeptide from the resin and promotes intramolecular cyclization.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude Cyclo(-Leu-Phe) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Assays
This protocol describes a colorimetric assay to determine the cytotoxic effects of Cyclo(-Leu-Phe) derivatives on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclo(-Leu-Phe) derivative stock solution (in DMSO)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Cyclo(-Leu-Phe) derivative in complete culture medium and add to the wells. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(-Leu-Phe) derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclo(-Leu-Phe) derivative stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the Cyclo(-Leu-Phe) derivative in the 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The Cyclo(-Leu-Phe) scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its inherent structural features contribute to improved pharmacological properties, and its derivatives have demonstrated significant potential in oncology, infectious diseases, and neuroprotection. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate novel Cyclo(-Leu-Phe) analogs, paving the way for the discovery of next-generation therapeutics. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets and signaling pathways will be crucial in fully realizing the therapeutic potential of this remarkable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archbreastcancer.com [archbreastcancer.com]
Applications of Cyclo(-Leu-Phe) in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclo(-Leu-Phe), a cyclic dipeptide, has emerged as a molecule of interest in the field of cancer research. While comprehensive studies on Cyclo(-Leu-Phe) are still developing, research on structurally similar cyclic dipeptides suggests its potential as an anticancer agent. This document provides an overview of its potential applications, relevant experimental protocols, and insights into possible mechanisms of action based on current knowledge of related compounds.
Application Notes
Cyclic dipeptides, including those similar to Cyclo(-Leu-Phe), have demonstrated cytotoxic and cytostatic effects against various cancer cell lines. The proposed anticancer activities are primarily attributed to the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Like other cyclic dipeptides such as Cyclo(Phe-Pro), Cyclo(-Leu-Phe) is hypothesized to induce apoptosis in cancer cells. This is potentially mediated through the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. Key markers for this process include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining a cell's fate. It is postulated that Cyclo(-Leu-Phe) may shift this balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
-
Targeting Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis in many cancers.[1] While direct evidence is pending, it is a plausible hypothesis that Cyclo(-Leu-Phe) could exert its anticancer effects by inhibiting one or more components of this pathway, a mechanism observed for other anticancer agents.
Areas for Future Research:
-
Systematic screening of Cyclo(-Leu-Phe) against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
In-depth investigation into the precise molecular targets and signaling pathways modulated by Cyclo(-Leu-Phe).
-
Preclinical in vivo studies to evaluate the efficacy and safety of Cyclo(-Leu-Phe) in animal models of cancer.
Quantitative Data Summary
Direct quantitative data for the anticancer activity of Cyclo(-Leu-Phe) is not extensively available in the current literature. However, data from structurally related cyclic peptides provide a valuable reference for its potential potency.
| Compound/Mixture | Cancer Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Mixture including cis-cyclo(L-Phe-L-Pro) | MDA-MB-231 (Breast Cancer) | Not specified, but showed significant suppression of cell proliferation | [2] |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | 10,000 (used at 5-10 mM for mechanistic studies) | [3] |
Note: The high concentration of Cyclo(Phe-Pro) used in the mechanistic study suggests it may have low potency as a single agent. The activity of mixtures containing related compounds indicates potential for synergistic effects. Further research is required to determine the specific IC50 values of pure Cyclo(-Leu-Phe).
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of Cyclo(-Leu-Phe).
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of Cyclo(-Leu-Phe) that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclo(-Leu-Phe)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of Cyclo(-Leu-Phe) in DMSO. Make serial dilutions of Cyclo(-Leu-Phe) in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(-Leu-Phe). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Analysis of Apoptosis Markers (Western Blot)
This protocol is used to detect changes in the expression of key apoptotic proteins following treatment with Cyclo(-Leu-Phe).
Materials:
-
Cancer cells treated with Cyclo(-Leu-Phe)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Cyclo(-Leu-Phe) at the desired concentration and time. Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin. Calculate the change in protein expression and ratios (e.g., Bax/Bcl-2) relative to the untreated control.
Visualizations
Proposed Signaling Pathway for Cyclo(-Leu-Phe)-Induced Apoptosis
Caption: Proposed mechanism of Cyclo(-Leu-Phe)-induced apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for in vitro evaluation of Cyclo(-Leu-Phe).
References
Application Notes and Protocols: Neuroprotective Effects of Cyclo(-Leu-Phe) in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant interest for their diverse biological activities, including potential neuroprotective effects.[1] This document focuses on the experimental exploration of the neuroprotective properties of Cyclo(-Leu-Phe). While direct and extensive experimental data specifically for Cyclo(-Leu-Phe) is limited in publicly available literature, this document will leverage detailed findings from a closely related and well-studied cyclic dipeptide, Cyclo-(L-Pro-L-Phe), to provide comprehensive application notes and protocols.[2][3] The experimental models and methodologies described herein are directly applicable to the investigation of Cyclo(-Leu-Phe) and serve as a foundational guide for researchers.
The neuroprotective effects of Cyclo-(L-Pro-L-Phe) have been demonstrated in in vitro models of oxidative stress-induced neurodegeneration.[2][3] The primary mechanism of action identified is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which subsequently mitigates oxidative stress and inhibits apoptosis in neuronal cells.[2][3][4]
Data Presentation: Neuroprotective Effects of a Representative Cyclo Dipeptide
The following tables summarize the quantitative data from experimental studies on Cyclo-(L-Pro-L-Phe), which can be used as a reference for designing and evaluating experiments with Cyclo(-Leu-Phe). The data is derived from studies using the human neuroblastoma cell line SH-SY5Y subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[2]
Table 1: Effect of Cyclo-(L-Pro-L-Phe) on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells [2]
| Treatment | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Control) |
| Control | - | 100 ± 5.2 | N/A |
| H₂O₂ (150 µM) | - | 55 ± 4.8 | 100 ± 7.5 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 10 | 68 ± 5.1 | 82 ± 6.3 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 20 | 79 ± 6.2 | 65 ± 5.9 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 40 | 88 ± 7.1 | 51 ± 4.7 |
| Rosiglitazone (PPAR-γ agonist) + H₂O₂ | 40 | 85 ± 6.8 | 55 ± 5.1 |
Table 2: Effect of Cyclo-(L-Pro-L-Phe) on Oxidative Stress Markers in H₂O₂-Treated SH-SY5Y Cells [2]
| Treatment | Concentration (µM) | Intracellular ROS (% of H₂O₂ Control) |
| Control | - | N/A |
| H₂O₂ (150 µM) | - | 100 ± 8.1 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 10 | 85 ± 7.3 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 20 | 72 ± 6.5 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 40 | 61 ± 5.8 |
| Rosiglitazone + H₂O₂ | 40 | 65 ± 6.1 |
Table 3: Effect of Cyclo-(L-Pro-L-Phe) on Mitochondrial Membrane Potential (MMP) in H₂O₂-Treated SH-SY5Y Cells [2]
| Treatment | Concentration (µM) | MMP (% of Control) |
| Control | - | 100 ± 6.9 |
| H₂O₂ (150 µM) | - | 48 ± 4.5 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 10 | 62 ± 5.7 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 20 | 75 ± 6.8 |
| Cyclo-(L-Pro-L-Phe) + H₂O₂ | 40 | 85 ± 7.9 |
| Rosiglitazone + H₂O₂ | 40 | 81 ± 7.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of cyclic dipeptides like Cyclo(-Leu-Phe).
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease studies.
-
Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of Cyclo(-Leu-Phe) (e.g., 10, 20, 40 µM) for a specified duration (e.g., 2 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂; e.g., 150 µM) to the culture medium.
-
Incubate for the desired experimental time (e.g., 24 hours).
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]
-
-
LDH Release Assay (Cytotoxicity):
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm). LDH release is an indicator of cell membrane damage.[4]
-
Assessment of Oxidative Stress
-
Intracellular Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Apoptosis Assays
-
Hoechst 33342 Staining for Nuclear Morphology:
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[3]
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Use a fluorescent dye such as Rhodamine 123.
-
After treatment, incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm). A decrease in fluorescence indicates a loss of MMP, a hallmark of early apoptosis.[2]
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins such as Caspase-3, PARP, Bcl-2, and Bax.
-
Use appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Visualizations
The neuroprotective effects of Cyclo-(L-Pro-L-Phe) are primarily mediated through the PPAR-γ signaling pathway, which in turn influences downstream pathways related to oxidative stress and apoptosis.[2] It is plausible that Cyclo(-Leu-Phe) could act through similar mechanisms.
Diagram: Proposed Neuroprotective Signaling Pathway of Cyclo(-Leu-Phe)
Caption: Proposed signaling pathway for the neuroprotective effects of Cyclo(-Leu-Phe).
Diagram: Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for in vitro neuroprotection studies.
Conclusion
While further research is required to specifically elucidate the neuroprotective mechanisms of Cyclo(-Leu-Phe), the experimental framework established for the related compound Cyclo-(L-Pro-L-Phe) provides a robust starting point. The protocols and expected outcomes detailed in this document offer a comprehensive guide for researchers to investigate the potential of Cyclo(-Leu-Phe) as a neuroprotective agent. The key areas of investigation should focus on its ability to mitigate oxidative stress, inhibit apoptosis, and modulate relevant signaling pathways such as the PPAR-γ pathway in neuronal cell models.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial and Antiviral Properties of Cyclo(-Leu-Phe)
Cyclo(-Leu-Phe) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities, including antimicrobial and antiviral effects.[1] This document provides an overview of the known activities of Cyclo(-Leu-Phe) and detailed protocols for its evaluation, intended for researchers in microbiology, virology, and drug development.
Antimicrobial Activity: Cyclo(-Leu-Phe) has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The stereochemistry of the constituent amino acids, leucine (B10760876) and phenylalanine, plays a critical role in its potency. Studies have shown that different stereoisomers of Cyclo(-Leu-Phe) exhibit varying levels of inhibition against Staphylococcus aureus. For instance, cyclo(D-Leu-L-Phe) has been reported to have a lower Minimum Inhibitory Concentration (MIC) than its other isomeric forms, indicating higher potency.[1][2] The proposed mechanisms for the antimicrobial action of cyclic dipeptides include the disruption of the fungal cell membrane and the inhibition of enzymes involved in cell wall synthesis.[1][2]
Antiviral Activity: While specific antiviral data for Cyclo(-Leu-Phe) is limited, related proline-containing cyclic dipeptides, such as cyclo(L-Leu-L-Pro), have shown inhibitory effects against influenza A viruses (H1N1 and H3N2).[3] The general antiviral mechanism for such compounds is thought to involve the inhibition of viral proliferation within the host cell.[3] Evaluating the antiviral potential of Cyclo(-Leu-Phe) requires a multi-step approach that includes determining its efficacy in inhibiting viral replication (IC50) and assessing its toxicity to host cells (CC50) to establish a therapeutic window.
Quantitative Data Summary
The following tables summarize the reported antimicrobial activities for Cyclo(-Leu-Phe) and related cyclic dipeptides.
Table 1: Antibacterial Activity of Cyclo(-Leu-Phe) Stereoisomers
| Compound | Target Organism | Assay | Result (µg/mL) | Reference |
| cyclo(L-Leu-L-Phe) | Staphylococcus aureus | MIC | 25 | [1][2] |
| cyclo(L-Leu-D-Phe) | Staphylococcus aureus | MIC | 25 | [1][2] |
| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | MIC | 12.5 | [1][2] |
| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | MIC | 25 | [1][2] |
Table 2: Antimicrobial Activity of Related Cyclic Dipeptides
| Compound | Target Organism | Assay | Result (µg/mL) | Reference |
| cyclo(L-Leu-L-Pro) | Streptococcus mutans | MIC | 100 | [4] |
| cyclo(L-Leu-L-Pro) | Fusarium oxysporum | MIC | 16 | [5] |
| cyclo(L-Leu-L-Pro) | Aspergillus flavus | MIC | 16 | [5] |
| cyclo(L-Leu-L-Pro) | Aspergillus niger | MIC | 17 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum concentration of Cyclo(-Leu-Phe) that inhibits the visible growth of a target bacterium.[3][6][7][8]
Materials:
-
Cyclo(-Leu-Phe) (and its stereoisomers, if applicable)
-
Appropriate bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[9][10]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
-
Sterile diluent (e.g., 0.01% acetic acid, 0.2% BSA)[11]
Procedure:
-
Compound Preparation: Prepare a stock solution of Cyclo(-Leu-Phe) in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions in MHB across the wells of a 96-well plate, typically starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). Leave wells for positive (bacteria, no compound) and negative (broth only) controls.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[6][11]
-
Result Determination: The MIC is the lowest concentration of Cyclo(-Leu-Phe) at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(-Leu-Phe)
Welcome to the technical support center for the synthesis of cyclo(-Leu-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide: Improving Cyclo(-Leu-Phe) Synthesis Yield
This guide addresses common issues encountered during the synthesis of cyclo(-Leu-Phe) that can lead to low yields. The primary challenges in the cyclization of the linear dipeptide precursor, H-Leu-Phe-OH or its ester, are competing intermolecular reactions (oligomerization) and side reactions such as racemization.
Q1: My cyclization reaction is resulting in a low yield of the desired cyclo(-Leu-Phe). What are the common causes and how can I troubleshoot this?
Low yield in the cyclization step is a frequent challenge. The main competing reaction is the intermolecular condensation of the linear dipeptide precursor, which leads to the formation of linear and cyclic dimers, trimers, and higher oligomers. The following table outlines common problems, their potential causes, and recommended solutions to favor the desired intramolecular cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclic monomer; high amount of oligomers (dimers, trimers, etc.) | Reaction concentration is too high, favoring intermolecular reactions. | Employ high-dilution conditions (0.1-5 mM) for the cyclization step. This can be achieved by the slow addition of the linear peptide and coupling reagent to a large volume of solvent. |
| Inefficient activation of the carboxylic acid. | Choose a more efficient coupling reagent. For diketopiperazine formation, reagents like DCC/HOBt, HBTU, HATU, or PyBOP are commonly used. The choice of reagent can significantly impact the reaction rate and yield. | |
| Suboptimal solvent choice. | Screen different solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. The solvent can influence the conformation of the linear peptide, which in turn affects the ease of cyclization. | |
| Presence of diastereomers in the final product | Racemization of either the leucine (B10760876) or phenylalanine residue during synthesis. | This can occur during the activation of the carboxylic acid, especially with urethane-protected amino acids. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with carbodiimide (B86325) coupling agents (e.g., DCC, DIC) can suppress racemization[1][2][3]. The choice of base is also critical; sterically hindered bases like diisopropylethylamine (DIPEA) are generally preferred over triethylamine (B128534) (TEA) to minimize racemization[1]. |
| Incomplete reaction; starting material remains | Insufficient reaction time or temperature. | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture. However, be aware that elevated temperatures can also increase the risk of racemization. |
| Steric hindrance at the coupling site. | While less of an issue for a simple dipeptide like Leu-Phe, bulky protecting groups or adjacent residues in more complex syntheses can hinder cyclization. Ensure that the protecting groups used are appropriate and can be removed cleanly before cyclization. | |
| Formation of N-acylurea byproduct | Use of carbodiimide coupling reagents (DCC, DIC) without an additive. | The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. The addition of HOBt or a similar additive traps the activated intermediate as a less reactive ester, preventing this side reaction. |
Frequently Asked Questions (FAQs)
Q2: Should I use a solution-phase or solid-phase approach for synthesizing the linear H-Leu-Phe-OH precursor?
Both solution-phase and solid-phase peptide synthesis (SPPS) can be used to prepare the linear dipeptide precursor. The choice depends on the desired scale, available equipment, and downstream processing preferences.
-
Solution-Phase Synthesis:
-
Advantages: Generally more scalable for larger quantities and allows for the purification of intermediates at each step, which can lead to a very pure final product.
-
Disadvantages: Can be more time-consuming and labor-intensive due to the need for extractions and purifications after each step.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Advantages: Faster and more amenable to automation. Excess reagents and byproducts are easily removed by washing the resin-bound peptide.
-
Disadvantages: The final product is cleaved from the resin at the end, and any impurities generated during the synthesis will be present in the crude product, potentially complicating purification. For a simple dipeptide, premature cleavage and cyclization to the diketopiperazine can sometimes occur on the resin, especially if a proline residue is involved[4].
-
For the synthesis of a simple dipeptide like H-Leu-Phe-OH, a solution-phase approach is often straightforward and provides a high-purity precursor for cyclization.
Q3: How do I choose the right coupling reagent for the cyclization step?
The choice of coupling reagent is critical for achieving a high yield and minimizing side reactions. Here is a comparison of some commonly used coupling reagents for peptide cyclization:
| Coupling Reagent | Advantages | Disadvantages/Considerations | Typical Additive |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive and effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove completely. Can cause racemization without an additive. | HOBt, OxymaPure® |
| DIC (N,N'-Diisopropylcarbodiimide) | The diisopropylurea (DIU) byproduct is more soluble in common organic solvents than DCU, simplifying purification. | Can still cause racemization without an additive. | HOBt, OxymaPure® |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast coupling times and high yields. | Can cause guanidinylation of the N-terminal amine if used in excess. | HOBt is part of the reagent's activation mechanism. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Generally more efficient than HBTU, especially for sterically hindered couplings, due to the higher reactivity of the HOAt ester intermediate. | More expensive than HBTU. Can also cause guanidinylation. | HOAt is part of the reagent's activation mechanism. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium (B103445) salt-based reagent that is very effective for cyclization and less likely to cause guanidinylation compared to uronium-based reagents like HBTU and HATU. | Can be more expensive than carbodiimides. | HOBt is part of the reagent's activation mechanism. |
For the cyclization of H-Leu-Phe-OH, a good starting point would be to use DCC with HOBt due to its cost-effectiveness and proven efficacy. If yields are low or racemization is a concern, switching to HATU or PyBOP may be beneficial.
Q4: What is the best way to purify the final cyclo(-Leu-Phe) product?
The primary purification method for cyclo(-Leu-Phe) is typically silica (B1680970) gel column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Silica Gel Chromatography: This is a common and effective method for purifying moderately polar organic compounds like cyclo(-Leu-Phe). A solvent system such as dichloromethane/methanol or ethyl acetate (B1210297)/hexanes can be used to elute the product.
-
Preparative RP-HPLC: For achieving very high purity, preparative RP-HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used.
The choice between these methods will depend on the scale of the synthesis and the required purity of the final product. For smaller scales requiring high purity, RP-HPLC is often preferred.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of the Linear Precursor (Boc-Leu-Phe-OMe)
This protocol describes the synthesis of the protected linear dipeptide, which can then be deprotected and cyclized.
Materials:
-
Boc-L-Leucine (Boc-Leu-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to obtain the free base of L-phenylalanine methyl ester.
-
In a separate flask, dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the Boc-Leu-OH solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled Boc-Leu-OH solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of H-Phe-OMe from step 2 to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Leu-Phe-OMe.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection and Cyclization to form Cyclo(-Leu-Phe)
This protocol outlines the deprotection of the linear precursor and subsequent cyclization.
Materials:
-
Boc-Leu-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M HCl (aq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection: Dissolve Boc-Leu-Phe-OMe in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure all TFA is removed. This yields H-Leu-Phe-OMe·TFA.
-
Saponification (Ester Hydrolysis): Dissolve the H-Leu-Phe-OMe·TFA in a mixture of MeOH and water. Cool to 0 °C and add a solution of LiOH (e.g., 1.1 equivalents) in water.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product (H-Leu-Phe-OH) with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the linear dipeptide precursor.
-
Cyclization: a. Prepare a solution of the linear H-Leu-Phe-OH in a large volume of anhydrous DMF to achieve a high dilution (e.g., 1 mM). b. In a separate flask, prepare a solution of PyBOP (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF. c. Add the solution of the linear peptide to the solution of the coupling reagent and base dropwise over several hours using a syringe pump. d. Stir the reaction at room temperature overnight. e. Monitor the cyclization by HPLC or TLC.
-
Work-up and Purification: a. Remove the DMF under high vacuum. b. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude cyclo(-Leu-Phe) by silica gel column chromatography or preparative RP-HPLC.
Visualizations
Caption: Workflow for the solution-phase synthesis of cyclo(-Leu-Phe).
Caption: Troubleshooting logic for low yield in cyclo(-Leu-Phe) synthesis.
References
Technical Support Center: Overcoming Cyclo(-Leu-Phe) Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Cyclo(-Leu-Phe) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Cyclo(-Leu-Phe)?
A1: Cyclo(-Leu-Phe) is a cyclic dipeptide with limited solubility in aqueous solutions. It is considered practically insoluble in water. Its hydrophobic nature, stemming from the leucine (B10760876) and phenylalanine residues, contributes to its tendency to self-assemble and aggregate in aqueous environments.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of Cyclo(-Leu-Phe)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Cyclo(-Leu-Phe).[3][4][5][6] It is advisable to use a freshly opened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4][6]
Q3: I'm having trouble dissolving Cyclo(-Leu-Phe) in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving Cyclo(-Leu-Phe) in DMSO, applying both ultrasonic energy and gentle warming can aid in dissolution.[3][4][6] Be cautious with the temperature to avoid degradation of the compound.
Q4: My Cyclo(-Leu-Phe) precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To mitigate this, it is crucial to ensure that the final concentration of DMSO in your working solution is as low as possible while maintaining the solubility of Cyclo(-Leu-Phe). It is also recommended to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most in vitro cell culture experiments. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to the concentration of DMSO you are using.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cyclo(-Leu-Phe) powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use ultrasonication and gentle warming to aid dissolution.[3][4][6] Ensure you are using a new, non-hygroscopic stock of DMSO.[4][6] |
| A precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | The concentration of Cyclo(-Leu-Phe) in the final working solution is above its solubility limit in the aqueous medium. | Decrease the final concentration of Cyclo(-Leu-Phe). Increase the final percentage of DMSO in the working solution, but be mindful of cellular toxicity. Add the DMSO stock solution dropwise to the rapidly stirring medium. |
| A precipitate forms in the cell culture medium over time. | The compound is aggregating or precipitating out of the solution due to instability at 37°C. | Prepare fresh working solutions immediately before each experiment. Consider the possibility of the compound binding to components in the serum of the cell culture medium. |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions |
| DMSO | 4.6 | 17.67 | Requires sonication and warming.[3][4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cyclo(-Leu-Phe) Stock Solution in DMSO
-
Weigh out the required amount of Cyclo(-Leu-Phe) powder (Molecular Weight: 260.33 g/mol ). For 1 mL of a 10 mM solution, you will need 2.6033 mg.
-
Add the appropriate volume of high-quality, anhydrous DMSO.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-aggregates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM Cyclo(-Leu-Phe) stock solution in DMSO.
-
Warm your cell culture medium to 37°C.
-
Determine the final concentration of Cyclo(-Leu-Phe) needed for your experiment.
-
While gently vortexing the cell culture medium, add the required volume of the DMSO stock solution dropwise. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: A workflow diagram for troubleshooting Cyclo(-Leu-Phe) solubility issues.
Caption: Workflow for preparing Cyclo(-Leu-Phe) solutions for in vitro assays.
References
- 1. Self-Assembly of Phenylalanine-Leucine, Leucine-Phenylalanine, and Cyclo(-leucine-phenylalanine) Dipeptides through Simulations and Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(Phe-Leu) | Alkaloids | 3354-31-2 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Cyclo(-Leu-Phe) degradation pathways and prevention
Welcome to the Technical Support Center for Cyclo(-Leu-Phe) [c(LF)]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of c(LF) and strategies for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Leu-Phe) and what are its potential applications?
A1: Cyclo(-Leu-Phe), or c(LF), is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). It is composed of leucine (B10760876) and phenylalanine residues.[1] DKPs are naturally occurring compounds found in various organisms and are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, and can have neuroprotective functions.[2]
Q2: What are the primary causes of c(LF) degradation in experimental settings?
A2: The degradation of c(LF) can primarily be attributed to two main pathways: chemical degradation and enzymatic hydrolysis. Chemical degradation often involves the opening of the diketopiperazine ring under certain pH and temperature conditions. Enzymatic degradation can occur in the presence of specific peptidases, although some cyclic dipeptides show high resistance to enzymatic hydrolysis.
Q3: How can I detect c(LF) and its potential degradation products in my samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a highly effective method for the detection and quantification of c(LF) and its degradation products.[3][4][5] UV detection at wavelengths around 210-220 nm is suitable for the peptide backbone.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Loss of c(LF) activity or concentration in aqueous buffers. | Hydrolysis of the diketopiperazine ring. | Maintain optimal pH and temperature. Based on studies of similar peptides, a slightly acidic pH (4-5) may offer maximal stability.[5] Avoid prolonged incubation at high temperatures. |
| Inconsistent results in cell culture experiments. | Enzymatic degradation by cellular proteases. | Minimize exposure time to cell lysates or conditioned media. Consider the use of a broad-spectrum protease inhibitor cocktail, although the stability of c(LF) to enzymatic degradation is reported to be high.[6] |
| Formation of unexpected byproducts during chemical reactions or synthesis. | Diketopiperazine formation/degradation under reaction conditions. | In synthetic procedures, consider using pre-formed dipeptide building blocks to avoid intramolecular cyclization. Optimize deprotection steps by using milder reagents or shorter reaction times.[7][8][9][10] |
| Difficulty in quantifying c(LF) due to peak broadening or splitting in HPLC. | Epimerization at the chiral centers. | Be aware that DKPs can be prone to epimerization in both acidic and basic environments.[5] Use appropriate chromatographic conditions and standards for all possible stereoisomers if quantitative accuracy is critical. |
Degradation Pathways
The primary degradation pathway for Cyclo(-Leu-Phe) is the hydrolysis of the amide bonds within the diketopiperazine ring, leading to the formation of linear dipeptides and subsequently the individual amino acids.
Chemical Degradation (Hydrolysis)
Under acidic or basic conditions, the cyclic structure of c(LF) can be hydrolyzed. This process breaks one of the peptide bonds to form a linear dipeptide, Leu-Phe or Phe-Leu. Further hydrolysis can then cleave the remaining peptide bond, yielding the constituent amino acids, Leucine and Phenylalanine.
Caption: Chemical hydrolysis pathway of Cyclo(-Leu-Phe).
Enzymatic Degradation
While many diketopiperazines are relatively stable against enzymatic degradation, certain microorganisms and their enzymes have been shown to hydrolyze specific DKPs.[6] The enzymatic degradation of c(LF) would likely follow a similar pathway to chemical hydrolysis, involving the cleavage of the cyclic structure by specific peptidases.
Caption: Potential enzymatic degradation of Cyclo(-Leu-Phe).
Prevention of Degradation
The following table summarizes key strategies to prevent the degradation of Cyclo(-Leu-Phe) during experiments.
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic to neutral pH (e.g., pH 4-7) for stock solutions and in experimental buffers where possible. | Diketopiperazines can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] |
| Temperature | Store stock solutions at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Minimize exposure to high temperatures during experiments. | Lower temperatures slow down chemical degradation rates. |
| Enzymatic Activity | When working with biological samples (e.g., cell lysates, plasma), work quickly and at low temperatures (e.g., on ice). | This minimizes the activity of endogenous proteases that could potentially degrade c(LF). |
| Purity and Storage of Solids | Store solid c(LF) in a cool, dry, and dark place. Ensure the compound is of high purity to avoid contaminants that could catalyze degradation. | Prevents degradation due to moisture and light. |
Experimental Protocols
Protocol 1: Stability Assessment of c(LF) in Aqueous Buffers
Objective: To determine the stability of c(LF) at different pH values and temperatures.
Methodology:
-
Prepare a stock solution of c(LF) in a suitable organic solvent (e.g., DMSO).[11]
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, 9).
-
Dilute the c(LF) stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by HPLC-MS to quantify the remaining c(LF) and identify any degradation products.
-
Plot the concentration of c(LF) versus time for each condition to determine the degradation rate.
Protocol 2: Analysis of c(LF) Degradation in Cell Culture
Objective: To assess the stability of c(LF) in the presence of cultured cells and cell lysates.
Methodology:
-
Culture a relevant cell line to near confluency.
-
Spike the cell culture medium with a known concentration of c(LF).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, collect an aliquot of the cell culture supernatant.
-
In a parallel experiment, prepare a cell lysate and spike it with the same concentration of c(LF). Incubate on ice.
-
Collect aliquots from the cell lysate mixture at the same time points.
-
Process all collected samples (e.g., protein precipitation with acetonitrile) and analyze by HPLC-MS to determine the concentration of c(LF).
Caption: Workflow for assessing c(LF) stability in cell culture.
Potential Signaling Pathway Interactions
While specific signaling pathways for Cyclo(-Leu-Phe) are not yet fully elucidated, studies on similar cyclic dipeptides suggest potential interactions. For instance, Cyclo(-L-Pro-L-Phe) has been shown to have neuroprotective effects and acts as a partial agonist for PPAR-γ.[6] Other cyclic peptides have been found to inhibit Ras signaling by blocking its interaction with downstream effector proteins.[12] These findings suggest that c(LF) may also interact with intracellular signaling cascades.
Caption: Hypothetical signaling pathway for Cyclo(-Leu-Phe).
References
- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cyclo(Phe-Leu) | Alkaloids | 3354-31-2 | Invivochem [invivochem.com]
- 12. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cyclo(-Leu-Phe) Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting in vivo studies using Cyclo(-Leu-Phe). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Cyclo(-Leu-Phe) in a new in vivo model?
A1: Direct in vivo dosage data for Cyclo(-Leu-Phe) is limited in publicly available literature. However, based on studies with structurally similar cyclic dipeptides, a pilot dose-response study is recommended. A suggested starting range for oral administration in rodents could be between 2 mg/kg and 20 mg/kg daily. For instance, a study on Cyclo(Leu-Gly) in rats to inhibit morphine tolerance used oral doses of 2, 4, 8, 16, and 32 mg/kg/day.[1] It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and biological question.
Q2: What is the most appropriate route of administration for Cyclo(-Leu-Phe) in animal studies?
A2: The choice of administration route depends on the experimental goals, the target tissue, and the physicochemical properties of your Cyclo(-Leu-Phe) formulation. Common routes for rodent studies include:
-
Oral (PO): Suitable for assessing systemic effects after gastrointestinal absorption. It can be administered via gavage or voluntary consumption in sweetened jelly.[2][3]
-
Intraperitoneal (IP): Often used for systemic administration to achieve rapid absorption into the bloodstream.[4][5][6][7]
-
Intravenous (IV): Provides immediate and complete bioavailability, suitable for pharmacokinetic studies.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IP or IV routes.
Refer to the detailed experimental protocols below for specific procedures.
Q3: How can I prepare Cyclo(-Leu-Phe) for in vivo administration?
A3: Cyclo(-Leu-Phe) is typically a white powder.[8] For administration, it needs to be dissolved or suspended in a suitable vehicle. The choice of vehicle will depend on the administration route and the solubility of the compound. Common vehicles include:
-
Sterile Saline (0.9% NaCl): For IP, IV, and SC injections.
-
Phosphate-Buffered Saline (PBS): Similar to saline, used for parenteral routes.
-
Distilled Water: Can be used for oral administration.
-
Vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose): For oral or IP administration of poorly soluble compounds.
It is critical to ensure the final formulation is sterile for parenteral routes to prevent infection. The solution should be prepared fresh before each use if its stability in the chosen vehicle is unknown.
Q4: What are the potential signaling pathways modulated by Cyclo(-Leu-Phe)?
A4: While direct in vivo studies on Cyclo(-Leu-Phe) signaling are not extensively documented, research on other cyclic dipeptides suggests potential involvement of key inflammatory and cell survival pathways. For example, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[9] Another related compound, Cyclo(Phe-Pro), has also been implicated in inhibiting the NF-κB pathway.[10] Therefore, it is plausible that Cyclo(-Leu-Phe) may also influence these pathways. Researchers are encouraged to investigate the modulation of pathways like NF-κB, MAPKs, and PI3K/Akt in their specific experimental context.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial dose | - Insufficient dosage. - Poor bioavailability via the chosen route. - Rapid metabolism or clearance of the compound. | - Perform a dose-escalation study to test higher concentrations. - Consider a different administration route with higher bioavailability (e.g., switch from oral to IP). - Analyze pharmacokinetic parameters (if possible) to understand the compound's in vivo fate. |
| Toxicity or adverse effects observed | - The administered dose is too high. - Vehicle-related toxicity. - Improper administration technique. | - Reduce the dosage. - Conduct a vehicle-only control group to rule out vehicle effects. - Ensure personnel are properly trained in the administration technique to avoid injury. |
| High variability in experimental results | - Inconsistent dosing. - Animal-to-animal variation in metabolism or response. - Stress induced by handling and administration. | - Ensure accurate and consistent preparation and administration of the dose. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to handling and administration procedures to minimize stress. For oral dosing, consider voluntary consumption methods.[2][3] |
Quantitative Data Summary
Due to the limited availability of direct in vivo quantitative data for Cyclo(-Leu-Phe), the following table provides data for a related cyclic dipeptide, Cyclo(Leu-Gly), to serve as a reference point for dosage considerations.
Table 1: Oral Dosage of Cyclo(Leu-Gly) in Rats for Inhibition of Morphine Tolerance
| Dosage (mg/kg/day) | Duration | Animal Model | Observed Effect | Reference |
| 2 | 7 days | Male Sprague-Dawley rats | Inhibition of tolerance development | [1] |
| 4 | 7 days | Male Sprague-Dawley rats | No effect | [1] |
| 8 | 3 days (days 5, 6, 7) | Male Sprague-Dawley rats | Inhibition of tolerance development | [1] |
| 8 | 7 days | Male Sprague-Dawley rats | No effect | [1] |
| 16 | 3 days (days 5, 6, 7) | Male Sprague-Dawley rats | Inhibition of tolerance development | [1] |
| 32 | 3 days (days 5, 6, 7) | Male Sprague-Dawley rats | No effect | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a liquid substance directly into the stomach of a mouse.
Materials:
-
Cyclo(-Leu-Phe) solution/suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved stainless steel)
-
Syringe (1 ml)
-
Animal balance
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.
-
Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth at the side, over the tongue.
-
Advancement to Stomach: Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. If any resistance is met, withdraw the needle immediately and restart.
-
Dose Administration: Once the needle is in the stomach (the tip will be approximately at the level of the last rib), administer the solution from the syringe.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol outlines the procedure for administering a substance into the peritoneal cavity of a rat.
Materials:
-
Sterile Cyclo(-Leu-Phe) solution
-
Sterile syringe (1-3 ml)
-
Sterile needle (e.g., 23-25 gauge)
-
70% ethanol (B145695) or other suitable antiseptic
-
Animal balance
Procedure:
-
Animal Preparation: Weigh the rat to calculate the correct injection volume.
-
Restraint: Restrain the rat securely, exposing the abdomen. The animal can be held with its head tilted downwards to move the abdominal organs away from the injection site.[4][5]
-
Site Preparation: Locate the lower right quadrant of the abdomen.[6] Clean the injection site with an antiseptic swab.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the skin.[6]
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a new site with a fresh needle and syringe.[4][5]
-
Injection: If aspiration is clear, inject the solution into the peritoneal cavity.
-
Withdrawal: Remove the needle and return the rat to its cage.
-
Monitoring: Observe the animal for any signs of pain or distress.
Visualizations
Signaling Pathway Diagram
References
- 1. Comparative effects of Pro-Leu-Gly-NH2 and cyclo(Leu-Gly) administered orally on the development of tolerance to the analgesic effect of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cyclo(-Leu-Phe) HPLC Analysis
This technical support guide provides solutions to common issues encountered during the HPLC analysis of the cyclic dipeptide Cyclo(-Leu-Phe), with a focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Cyclo(-Leu-Phe) in reversed-phase HPLC?
Peak tailing for cyclic peptides like Cyclo(-Leu-Phe) in reversed-phase HPLC is often a multifactorial issue. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the peptide, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanol groups.[4][5][6] If the pH is not optimal, it can lead to peak shape distortions.
-
Column Contamination and Degradation: Accumulation of contaminants from the sample or mobile phase on the column can lead to active sites that cause tailing. Over time, the stationary phase can also degrade, especially under harsh pH or temperature conditions.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the column and detector, can contribute to band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]
Q2: How can I minimize secondary silanol interactions to improve peak shape?
Minimizing unwanted interactions with the stationary phase is crucial for achieving symmetrical peaks. Here are several effective strategies:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
Lower the Mobile Phase pH: Operating at a lower pH (typically between 2 and 3) protonates the silanol groups, reducing their ability to interact with the analyte.[4]
-
Add a Mobile Phase Modifier: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is a common practice in peptide analysis.[3][7][8][9] TFA masks the residual silanol groups and provides a counter-ion for the peptide, improving peak shape and retention.
Q3: What is the optimal concentration of TFA to use in the mobile phase?
The optimal concentration of TFA can vary depending on the specific peptide and column being used. A common starting concentration is 0.1% (v/v) in both the aqueous and organic mobile phase components.[10] However, for complex peptide mixtures or peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA may provide better resolution.[7] It is advisable to optimize the TFA concentration for your specific application.
Q4: Can the choice of organic solvent in the mobile phase affect peak shape?
Yes, the organic solvent can influence peak shape. Acetonitrile is generally preferred over methanol (B129727) for peptide separations as it often provides better peak shapes and lower viscosity, resulting in lower backpressure.
Troubleshooting Guide: Cyclo(-Leu-Phe) Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with Cyclo(-Leu-Phe).
Problem: Asymmetrical peak shape (tailing) for Cyclo(-Leu-Phe)
Initial Checks:
-
System Suitability: Before troubleshooting, ensure your HPLC system is performing correctly. Inject a neutral, well-behaved compound to see if it also exhibits tailing. If it does, the issue is likely related to the system (e.g., extra-column volume, detector settings) rather than a chemical interaction with your analyte.
-
Column History and Age: Consider the age and history of your column. An old or extensively used column may be degraded or contaminated.
Troubleshooting Workflow
Quantitative Data Summary
The following table provides illustrative data on how mobile phase additives can affect the peak asymmetry of a cyclic peptide. Note that these are typical values and may vary depending on the specific experimental conditions.
| Mobile Phase Additive | Concentration (% v/v) | Approximate Peak Asymmetry (As) | Comments |
| None | - | > 2.0 | Significant tailing due to secondary interactions. |
| Formic Acid | 0.1% | 1.5 - 1.8 | Some improvement, but may not fully suppress silanol interactions. |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.0 - 1.2 | Generally provides good peak shape for peptides. [3][7][8][9] |
| Trifluoroacetic Acid (TFA) | 0.2% | 1.0 - 1.2 | May improve resolution for complex mixtures.[7] |
Experimental Protocol: HPLC Analysis of Cyclo(-Leu-Phe)
This protocol provides a starting point for the reversed-phase HPLC analysis of Cyclo(-Leu-Phe). Optimization may be required for your specific instrumentation and sample matrix.
Objective: To achieve a sharp, symmetrical peak for the quantification of Cyclo(-Leu-Phe).
Materials:
-
HPLC system with a gradient pump and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Cyclo(-Leu-Phe) standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas the solution.
-
To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.
-
-
Standard Preparation:
-
Prepare a stock solution of Cyclo(-Leu-Phe) standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dissolve the sample containing Cyclo(-Leu-Phe) in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 25 | |
| 26 | |
| 30 |
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Integrate the peak for Cyclo(-Leu-Phe) and calculate the concentration based on the calibration curve generated from the standards.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Cyclo(-Leu-Phe)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(-Leu-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with Cyclo(-Leu-Phe)?
A1: Off-target effects occur when a compound, such as Cyclo(-Leu-Phe), interacts with proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses, complicating data interpretation and potentially hindering drug development.
Q2: I'm observing unexpected cellular phenotypes that don't align with the known function of my intended target. Could this be due to off-target effects of Cyclo(-Leu-Phe)?
A2: Yes, unexpected phenotypes are a common indicator of off-target activity. It is crucial to perform secondary validation experiments to determine if the observed effect is a result of on-target or off-target engagement.
Q3: What are the first steps I should take to investigate potential off-target effects?
A3: A good starting point is to perform a dose-response experiment to determine the minimal effective concentration for your on-target effect. Using the lowest effective concentration can minimize the engagement of lower-affinity off-targets. Additionally, consider using a structurally different compound that is known to target the same primary protein to see if the phenotype is recapitulated.
Q4: Are there any known off-target families that diketopiperazines like Cyclo(-Leu-Phe) might interact with?
A4: While the off-target profile of Cyclo(-Leu-Phe) is not extensively documented, related diketopiperazines have been shown to interact with various protein families. For instance, some cyclic dipeptides have been reported to exhibit activity towards G-protein coupled receptors (GPCRs) and nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Kinases are also a common class of off-targets for many small molecules. Therefore, it is prudent to consider these protein families in your off-target investigations.
Troubleshooting Guides
Issue 1: Unexplained Cytotoxicity or Reduced Cell Viability
You are observing significant cytotoxicity in your cell-based assays at concentrations intended to be specific for the primary target of Cyclo(-Leu-Phe).
Troubleshooting Workflow
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Cyclo(-Leu-Phe) in your cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Data Presentation: Illustrative Cytotoxicity Data
| Cell Line | Cyclo(-Leu-Phe) IC50 (µM) |
| Target Cell Line A | > 100 |
| Off-Target Cell Line B | 25 |
| Control Cell Line C | > 100 |
Issue 2: Inconsistent or Non-specific Cellular Response
The observed cellular response to Cyclo(-Leu-Phe) is not consistent with the known signaling pathway of the intended target.
Troubleshooting Workflow
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with Cyclo(-Leu-Phe) at the desired concentration or with a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Cyclo(-Leu-Phe) indicates target engagement.
Data Presentation: Illustrative CETSA Data
| Treatment | Melting Temperature (Tm) of Target Protein (°C) |
| Vehicle (DMSO) | 52.5 |
| Cyclo(-Leu-Phe) (10 µM) | 56.0 |
Strategies for Minimizing Off-Target Effects
Kinase Profiling to Identify Off-Target Kinase Interactions
Kinases are a frequent source of off-target effects. Profiling Cyclo(-Leu-Phe) against a panel of kinases can identify unintended interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and Cyclo(-Leu-Phe) at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at different concentrations of Cyclo(-Leu-Phe) and determine the IC50 values.
Data Presentation: Illustrative Kinase Selectivity Profile
| Kinase | Cyclo(-Leu-Phe) IC50 (µM) |
| On-Target Kinase X | 0.1 |
| Off-Target Kinase Y | 5.2 |
| Off-Target Kinase Z | > 50 |
Signaling Pathway Visualization: Potential Off-Target Kinase Pathway
If a kinase like "Kinase Y" from the table above is identified as an off-target, understanding its signaling pathway is crucial. Below is a hypothetical pathway that could be aberrantly modulated.
Technical Support Center: Enhancing the Bioavailability of Cyclo(-Leu-Phe)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclic dipeptide, Cyclo(-Leu-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Cyclo(-Leu-Phe)?
A1: The primary challenges for the oral bioavailability of cyclic peptides like Cyclo(-Leu-Phe) are:
-
Low Intestinal Permeability: Due to its physicochemical properties, Cyclo(-Leu-Phe) may exhibit poor passive diffusion across the intestinal epithelium.[1][2][3]
-
Metabolic Instability: Cyclic peptides can be susceptible to enzymatic degradation in the gastrointestinal tract and during first-pass metabolism in the liver.[2]
-
Efflux Transporter Activity: Cyclo(-Leu-Phe) may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen, reducing its net absorption.[4]
-
Poor Aqueous Solubility: While generally hydrophobic, its solubility in the aqueous environment of the gastrointestinal tract can be a limiting factor for dissolution and subsequent absorption.
Q2: What are the key strategies to improve the oral bioavailability of Cyclo(-Leu-Phe)?
A2: Several strategies can be employed to enhance the oral bioavailability of Cyclo(-Leu-Phe):
-
Formulation with Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or fluidize the cell membrane can improve paracellular or transcellular transport.[5][6][7][8]
-
Encapsulation in Nanoparticle Systems: Formulating Cyclo(-Leu-Phe) into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[9][10][11]
-
Prodrug Approach: Chemical modification of Cyclo(-Leu-Phe) to create a more permeable or stable prodrug that is converted to the active compound in vivo.
-
Inhibition of Efflux Pumps: Co-administration with known inhibitors of efflux transporters like P-gp can increase the intracellular concentration of Cyclo(-Leu-Phe).
Q3: How can I assess the intestinal permeability of my Cyclo(-Leu-Phe) formulation in vitro?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[1][12][13][14] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to measure the rate of transport of a compound from an apical (AP) to a basolateral (BL) chamber.[1][12] The apparent permeability coefficient (Papp) is calculated to quantify the permeability.[1]
Q4: How can I evaluate the metabolic stability of Cyclo(-Leu-Phe)?
A4: The metabolic stability of Cyclo(-Leu-Phe) can be assessed using in vitro models such as liver microsomes or hepatocytes.[15][16][17][18][19] These systems contain key drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life.[15][16][18][19]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step |
| Poor intrinsic permeability of Cyclo(-Leu-Phe) | 1. Co-formulate with a permeation enhancer: Test a range of concentrations of a known permeation enhancer (e.g., sodium caprate, bile salts) in your formulation. Ensure the enhancer concentration is non-toxic to the Caco-2 cells by monitoring the transepithelial electrical resistance (TEER).[20] 2. Incorporate into a nanoparticle formulation: Prepare and test SLNs or liposomes containing Cyclo(-Leu-Phe) to see if this improves transport. |
| Active efflux by transporters (e.g., P-gp) | 1. Perform a bi-directional Caco-2 assay: Measure both AP to BL and BL to AP transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[14] 2. Co-incubate with an efflux pump inhibitor: Run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the AP to BL Papp value confirms P-gp mediated efflux.[1] |
| Low compound recovery | 1. Use low-binding plates: Hydrophobic compounds can adsorb to plasticware. Utilize low-protein-binding plates for your assay. 2. Include a surfactant: Add a non-toxic concentration of a surfactant (e.g., Tween 80) to the basolateral chamber to improve the solubility of the transported compound. 3. Perform a mass balance study: Quantify the compound in the apical and basolateral chambers, as well as in the cell lysate, to determine the total recovery. |
| Compromised Caco-2 monolayer integrity | 1. Monitor TEER values: Ensure TEER values are within the acceptable range for your laboratory before and after the experiment. A significant drop indicates monolayer disruption.[10] 2. Perform a Lucifer Yellow rejection assay: Co-incubate with Lucifer Yellow, a fluorescent marker that should have very low permeability across an intact monolayer. High transport of Lucifer Yellow indicates compromised integrity.[10] |
Issue 2: Rapid Degradation in Metabolic Stability Assay
| Potential Cause | Troubleshooting Step |
| High intrinsic clearance by Phase I enzymes | 1. Identify the specific CYP450 enzymes involved: Use specific chemical inhibitors or recombinant CYP450 enzymes to determine which isoforms are responsible for the metabolism. 2. Consider structural modifications: If specific metabolic "hotspots" are identified, medicinal chemistry efforts can be directed to modify these sites to improve stability. |
| Rapid conjugation by Phase II enzymes | 1. Use S9 fractions or hepatocytes: Liver microsomes primarily assess Phase I metabolism. To evaluate Phase II metabolism, use S9 fractions (which contain cytosolic enzymes) or hepatocytes.[16] 2. Include necessary cofactors: Ensure the appropriate cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) are included in the incubation. |
| Compound instability in the assay buffer | Run a control incubation without microsomes/hepatocytes: Incubate Cyclo(-Leu-Phe) in the assay buffer without the metabolic system to check for chemical degradation. |
Experimental Protocols
Protocol 1: Preparation of Cyclo(-Leu-Phe) Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Cyclo(-Leu-Phe)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)[11]
-
Surfactant (e.g., Poloxamer 188, Tween 80)[11]
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
Method: High-Shear Homogenization and Ultrasonication
-
Preparation of the lipid phase: Dissolve Cyclo(-Leu-Phe) and the solid lipid in the organic solvent.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water.
-
Heating: Heat both the lipid and aqueous phases to 5-10°C above the melting point of the lipid.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a specified time to form a coarse emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: Centrifuge or use dialysis to remove any unencapsulated Cyclo(-Leu-Phe).
-
Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Permeability Assay for Cyclo(-Leu-Phe) Formulations
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow
-
LC-MS/MS system for quantification
Method:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer Yellow leakage test to confirm tight junction integrity.
-
-
Permeability Experiment (AP to BL):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the Cyclo(-Leu-Phe) formulation (dissolved in transport buffer) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of Cyclo(-Leu-Phe) in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of Cyclo(-Leu-Phe) transported to the basolateral chamber versus time.
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport (e.g., µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of Cyclo(-Leu-Phe) in the apical chamber (e.g., µg/mL)
-
-
Data Presentation
Table 1: Apparent Permeability (Papp) of Cyclo(-Leu-Phe) Formulations across Caco-2 Monolayers
| Formulation | Papp (AP to BL) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) | Reference Compound | Papp (AP to BL) (x 10⁻⁶ cm/s) |
| Cyclo(-Leu-Phe) Solution | [Insert experimental data] | [Insert experimental data] | Propranolol (High Permeability) | >10 |
| Cyclo(-Leu-Phe) with Permeation Enhancer | [Insert experimental data] | [Insert experimental data] | Atenolol (Low Permeability) | <1 |
| Cyclo(-Leu-Phe) SLNs | [Insert experimental data] | [Insert experimental data] | ||
| Cyclo(-Leu-Phe) Liposomes | [Insert experimental data] | [Insert experimental data] |
Table 2: In Vitro Metabolic Stability of Cyclo(-Leu-Phe) in Liver Microsomes
| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference Compound | Half-life (t½) (min) |
| Human | [Insert experimental data] | [Insert experimental data] | Verapamil (High Clearance) | <10 |
| Rat | [Insert experimental data] | [Insert experimental data] | Warfarin (Low Clearance) | >60 |
| Mouse | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: Experimental workflow for evaluating strategies to improve the bioavailability of Cyclo(-Leu-Phe).
Caption: Key physiological barriers affecting the oral bioavailability of Cyclo(-Leu-Phe).
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 7. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal permeation enhancers to improve oral bioavailability of macromolecules: reasons for low efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. liposomes.ca [liposomes.ca]
Navigating the Stability of Cyclo(-Leu-Phe): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(-Leu-Phe), a cyclic dipeptide, has garnered significant interest in various scientific fields for its diverse biological activities. As with any compound intended for experimental or therapeutic use, understanding its stability under different conditions is paramount to ensure accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of Cyclo(-Leu-Phe) in various buffer conditions, complete with troubleshooting advice and frequently asked questions to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Cyclo(-Leu-Phe) in solution?
A1: The stability of Cyclo(-Leu-Phe) is primarily influenced by the pH of the solution. Like other diketopiperazines, it is susceptible to hydrolysis of its amide bonds under strongly acidic (pH < 3) and strongly alkaline (pH > 8) conditions. Temperature is another critical factor, with higher temperatures generally accelerating degradation rates. The composition of the buffer itself can also play a role, as certain buffer species can catalyze hydrolysis.
Q2: What are the typical degradation products of Cyclo(-Leu-Phe)?
A2: The primary degradation pathway for Cyclo(-Leu-Phe) is the hydrolysis of one or both of its peptide bonds. This results in the formation of the linear dipeptide, Leu-Phe, or its constituent amino acids, Leucine and Phenylalanine.
Q3: Which buffer conditions are generally recommended for storing Cyclo(-Leu-Phe) solutions?
A3: For short-term storage and use in most biological assays, it is advisable to maintain Cyclo(-Leu-Phe) solutions in a buffer with a pH range of 4 to 7. Within this range, the rate of hydrolysis is generally minimized. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for many biological experiments and is expected to provide reasonable stability for short-term studies. However, for long-term storage, it is recommended to store the compound in its lyophilized form at -20°C or below.
Q4: Can I expect enzymatic degradation of Cyclo(-Leu-Phe) in my cell culture or in vivo experiments?
A4: Cyclic dipeptides like Cyclo(-Leu-Phe) are generally more resistant to enzymatic degradation by proteases compared to their linear counterparts. This enhanced stability is a key advantage for their use in biological systems. While some microbial enzymes have been shown to cleave diketopiperazines, degradation by mammalian proteases is typically slow.
Troubleshooting Guide
Encountering stability issues during your experiments can be a significant setback. This guide provides a systematic approach to troubleshooting common problems related to Cyclo(-Leu-Phe) stability.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over a short period. | Inappropriate pH: The buffer pH may be too acidic or alkaline, leading to rapid hydrolysis. | Verify the pH of your buffer solution. If it falls outside the optimal range of 4-7, prepare a fresh buffer with the correct pH. Consider using a buffer with a pKa value close to the desired pH for better buffering capacity. |
| High Temperature: The solution may have been stored or incubated at an elevated temperature. | Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Buffer Composition: Certain buffer components may be catalyzing degradation. | If you suspect buffer-catalyzed hydrolysis, consider switching to an alternative buffer system. For example, if using a phosphate (B84403) buffer, try a citrate (B86180) or acetate (B1210297) buffer for comparison. | |
| Precipitation of the compound from the solution. | Low Solubility: The concentration of Cyclo(-Leu-Phe) may exceed its solubility in the chosen buffer. | Determine the solubility of Cyclo(-Leu-Phe) in your specific buffer system. If necessary, prepare a more dilute stock solution. The use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may help to improve solubility, but its compatibility with your experimental system must be verified. |
| pH-dependent Solubility: The solubility of the compound can be influenced by the pH of the solution. | Adjusting the pH of the buffer (within the stable range) may improve solubility. | |
| Inconsistent results between experimental replicates. | Inconsistent Sample Handling: Variations in storage time, temperature, or the number of freeze-thaw cycles between replicates can lead to differing levels of degradation. | Standardize your experimental protocol for all replicates. Ensure that all samples are handled identically in terms of storage conditions and duration before analysis. |
| Contamination: Microbial contamination in the buffer can lead to enzymatic degradation. | Use sterile buffers and aseptic techniques, especially for long-term experiments. Consider adding a bacteriostatic agent if compatible with your assay. |
Experimental Protocols
A well-designed experimental protocol is crucial for accurately assessing the stability of Cyclo(-Leu-Phe). Below is a general protocol for a stability study using High-Performance Liquid Chromatography (HPLC), a widely used analytical technique for this purpose.
Protocol: Assessing the Stability of Cyclo(-Leu-Phe) in Different Buffers using HPLC
Objective: To determine the degradation rate of Cyclo(-Leu-Phe) in various buffer solutions over time.
Materials:
-
Cyclo(-Leu-Phe) (lyophilized powder)
-
Buffer solutions of interest (e.g., Phosphate Buffer pH 3.0, Acetate Buffer pH 5.0, Phosphate-Buffered Saline pH 7.4, Carbonate-Bicarbonate Buffer pH 9.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cyclo(-Leu-Phe) in a suitable solvent (e.g., water or a small amount of DMSO followed by dilution with buffer) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each buffer condition to be tested, dilute the stock solution to a final concentration (e.g., 100 µg/mL).
-
Aliquot the solutions into separate, clearly labeled autosampler vials for each time point.
-
-
Incubation: Place the vials in an incubator or water bath at the desired temperature.
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial for each buffer condition. The t=0 sample should be analyzed immediately after preparation.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a fixed volume of the sample from each time point onto the C18 column.
-
Run a suitable gradient elution method to separate Cyclo(-Leu-Phe) from its potential degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Cyclo(-Leu-Phe).
-
Integrate the peak area of the intact Cyclo(-Leu-Phe) at each time point.
-
Calculate the percentage of Cyclo(-Leu-Phe) remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of remaining Cyclo(-Leu-Phe) against time for each buffer condition to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of Cyclo(-Leu-Phe) (100 µg/mL) at 37°C
| Buffer System | pH | % Remaining after 24h | % Remaining after 72h |
| 0.1 M Phosphate Buffer | 3.0 | 85% | 60% |
| 0.1 M Acetate Buffer | 5.0 | 98% | 95% |
| Phosphate-Buffered Saline | 7.4 | 97% | 92% |
| 0.1 M Carbonate-Bicarbonate | 9.0 | 70% | 45% |
Visualizing Experimental and Logical Workflows
Diagrams can be powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for stability testing and a logical flowchart for troubleshooting stability issues.
Technical Support Center: Cyclo(-Leu-Phe) Treatment and Cell Culture Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cell culture contamination issues that may be encountered during experimental workflows involving Cyclo(-Leu-Phe) treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Cyclo(-Leu-Phe) and what are its known biological activities?
Cyclo(-Leu-Phe), also known as Cyclo(L-Leucyl-L-phenylalanyl), is a cyclic dipeptide. It has been reported to possess a range of biological activities, including antimicrobial and antifungal properties.[1][2] This is a critical consideration in cell culture, as it may influence the landscape of potential contaminants. Some studies have also indicated that similar cyclic dipeptides can modulate cellular processes such as inflammation, oxidative stress, and apoptosis.[1][3][4]
Q2: Can Cyclo(-Leu-Phe) treatment directly cause cell culture contamination?
There is no direct evidence to suggest that Cyclo(-Leu-Phe) itself is a source of contamination. Contamination in cell culture typically arises from external sources such as bacteria, fungi, yeast, mycoplasma, and viruses due to breaches in aseptic technique.[5] However, the antimicrobial properties of Cyclo(-Leu-Phe) could potentially create a selective environment in the culture. This might suppress the growth of common, easily detectable bacteria, while allowing for the proliferation of more fastidious or resistant microorganisms that might otherwise be outcompeted.
Q3: My cells look unhealthy after Cyclo(-Leu-Phe) treatment. Is it contamination or a cytotoxic effect?
Distinguishing between contamination and cytotoxicity can be challenging. Unhealthy-looking cells (e.g., changes in morphology, reduced proliferation, detachment) can be a sign of both. Cyclo(-Leu-Phe) and related cyclic dipeptides have been shown to induce apoptosis and affect cell growth rates in some cell lines.[1][6] It is crucial to perform specific tests for microbial contaminants to rule out contamination before attributing the observed effects solely to the treatment.
Q4: Are there any specific types of contamination I should be more concerned about when using Cyclo(-Leu-Phe)?
Given its potential antimicrobial properties, you should be vigilant for contaminants that are either resistant to its effects or are not susceptible to its mode of action. This could include certain strains of bacteria, yeast, fungi, and particularly mycoplasma, which can be difficult to detect and are often resistant to common antibiotics.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential contamination issues in cell cultures treated with Cyclo(-Leu-Phe).
Issue 1: Sudden change in media color and turbidity.
-
Possible Cause: This is a classic sign of bacterial or yeast contamination. Bacteria often cause a rapid drop in pH, turning the phenol (B47542) red indicator in the medium yellow, accompanied by uniform cloudiness.[5] Yeast contamination may initially present as individual, budding particles and can also lead to a decrease in pH over time.
-
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask under a light microscope at high magnification (400x). Look for motile bacteria (small, rod-shaped or cocci) or budding yeast cells.
-
Gram Staining: Perform a Gram stain on a sample of the culture supernatant to quickly differentiate between Gram-positive and Gram-negative bacteria.
-
Microbial Culture: Inoculate a sample of the cell culture supernatant into aerobic and anaerobic nutrient broths to confirm the presence and type of bacterial or fungal contaminants.
-
Action: If contamination is confirmed, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet. Review your aseptic technique.
-
Issue 2: Cells are growing slowly, appear stressed, or show morphological changes, but the medium is clear.
-
Possible Cause: These symptoms can be indicative of mycoplasma contamination, viral infection, or a cytotoxic effect of the Cyclo(-Leu-Phe) treatment. Mycoplasma are very small bacteria that do not typically cause turbidity in the medium but can significantly impact cell health and metabolism.[7]
-
Troubleshooting Steps:
-
Mycoplasma Testing: This is the most critical step. Use a reliable mycoplasma detection method.
-
Assess Cytotoxicity:
-
Run a dose-response experiment with Cyclo(-Leu-Phe) on a fresh, uncontaminated batch of cells to determine its cytotoxic concentration.
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the effect of the treatment on cell health.
-
-
Consider Viral Contamination: If mycoplasma and cytotoxicity are ruled out, consider the possibility of a viral infection, which often does not cause visible changes to the media. Detection typically requires more specialized techniques like PCR or ELISA.
-
-
Action:
-
If mycoplasma is detected, discard the culture and all related reagents. Thoroughly decontaminate all work areas. Implement a routine mycoplasma testing schedule.
-
If the effects are determined to be cytotoxic, consider adjusting the concentration of Cyclo(-Leu-Phe).
-
Issue 3: Filamentous growth or fuzzy balls observed in the culture.
-
Possible Cause: This is a strong indication of fungal (mold) contamination. Fungal hyphae can appear as a network of thin filaments, and spores may be visible as small, distinct particles.[5]
-
Troubleshooting Steps:
-
Microscopic Examination: Observe the culture under a microscope. Fungal structures are typically easy to identify.
-
Fungal Culture: Plate a sample of the culture supernatant on a fungal growth medium to confirm the contamination.
-
-
Action: Discard the contaminated culture immediately to prevent the spread of fungal spores. Decontaminate the entire work area, including incubators and biosafety cabinets. Review laboratory practices to identify potential sources of airborne spores.
Section 3: Experimental Protocols
Protocol 1: Detection of Bacterial and Fungal Contamination by Microbial Culture[7]
Materials:
-
Aerobic nutrient broth (e.g., Tryptone Soy Broth)
-
Anaerobic nutrient broth (e.g., Thioglycollate Medium)
-
Sterile pipettes and tubes
-
Incubators at 22°C and 32°C
-
Positive control organisms (e.g., Bacillus subtilis, Candida albicans, Clostridium sporogenes)
-
Sterile Phosphate Buffered Saline (PBS)
Procedure:
-
Culture the cell line to be tested for at least two passages in the absence of antibiotics.
-
Prepare a cell suspension. For adherent cells, use a cell scraper.
-
In a sterile tube, collect at least 1.5 mL of the cell culture supernatant.
-
Inoculate 1.5 mL of the test sample into two tubes of aerobic broth and two tubes of anaerobic broth.
-
Prepare positive controls by inoculating separate broth tubes with known bacterial and fungal strains.
-
Prepare negative controls by inoculating broth tubes with 1.5 mL of sterile PBS.
-
Incubate the anaerobic broths at 32°C and the aerobic broths at 22°C.
-
Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.
-
Interpretation: Turbidity in the test broths, in the absence of turbidity in the negative controls, indicates a positive result for contamination.
Protocol 2: Mycoplasma Detection by PCR[8][9][10][16][17]
Materials:
-
PCR master mix
-
Mycoplasma-specific primers
-
DNA-free water
-
Positive control (mycoplasma DNA)
-
Thermocycler
-
Gel electrophoresis system
Procedure:
-
Prepare a master mix containing water, PCR buffer, dNTPs, primers, and Taq polymerase.
-
In a PCR tube, add 5 µL of the cell culture supernatant to 45 µL of the master mix.
-
Prepare a positive control by adding a known amount of mycoplasma DNA to a master mix tube.
-
Prepare a negative control using DNA-free water instead of a sample.
-
Run the PCR reaction in a thermocycler using an appropriate amplification program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C).
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Interpretation: The presence of a band of the expected size in the sample lane, corresponding to the positive control, indicates mycoplasma contamination. The negative control should not show a band.
Protocol 3: Mycoplasma Detection by Hoechst Staining[11][12][13][14][15]
Materials:
-
Indicator cells (e.g., Vero cells)
-
Cell culture dishes with sterile coverslips
-
Carnoy's fixative (3:1 methanol:glacial acetic acid)
-
Hoechst 33258 staining solution (0.4 µg/mL)
-
Mounting medium
-
Fluorescence microscope with a UV filter
Procedure:
-
Seed indicator cells onto coverslips in a culture dish and allow them to adhere.
-
Add 1 mL of the test cell culture supernatant to the indicator cells.
-
Include positive and negative controls.
-
Incubate for 3-5 days.
-
Fix the cells with Carnoy's fixative for 10 minutes.
-
Air dry the coverslips completely.
-
Stain the cells with Hoechst 33258 solution for 30 minutes in the dark.
-
Rinse the coverslips with distilled water.
-
Mount the coverslips onto microscope slides.
-
Interpretation: Observe the slides under a fluorescence microscope. Cell nuclei will fluoresce brightly. Mycoplasma contamination will appear as small, bright fluorescent dots or filaments in the cytoplasm and surrounding the cells.
Section 4: Data Summary
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant | Microscopic Appearance | Media Appearance | Key Indicators |
| Bacteria | Small, motile rod or cocci shapes | Turbid, yellow (acidic) | Rapid onset, sudden pH drop |
| Yeast | Round or oval, budding particles | Can be clear initially, later turbid and yellow | Slower onset than bacteria |
| Mold (Fungi) | Filamentous hyphae, may have visible spores | Initially clear, may develop fuzzy balls or a surface film | Visible filamentous structures |
| Mycoplasma | Not visible with a standard light microscope | Clear | Decreased cell growth, morphological changes |
| Viruses | Not visible with a light microscope | Clear | Unexplained poor cell health, cell detachment |
Section 5: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to troubleshooting contamination during Cyclo(-Leu-Phe) treatment.
Caption: Troubleshooting workflow for identifying the cause of cell culture issues.
Caption: Potential modulation of the NF-κB pathway by cyclic dipeptides.
Caption: Cyclo(-Leu-Phe) may induce cellular stress, leading to apoptosis.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archbreastcancer.com [archbreastcancer.com]
- 5. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. portals.broadinstitute.org [portals.broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.de [fishersci.de]
- 12. corning.com [corning.com]
Validation & Comparative
Cyclo(-Leu-Phe) in Focus: A Comparative Guide to the Biological Activities of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural and synthetic compounds that have garnered significant attention in the scientific community for their wide range of biological activities. Their rigid structure, conferred by the diketopiperazine ring, provides metabolic stability and improved cell permeability compared to their linear counterparts, making them attractive candidates for drug discovery. This guide provides a comparative analysis of the biological activities of Cyclo(-Leu-Phe) and other notable cyclic dipeptides, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols.
Anticancer Activity: A Competitive Landscape
Table 1: Comparative Anticancer Activity (IC50) of Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Cyclo(-L-Leu-L-Pro) | HCT-116 (Colon Carcinoma) | 16 | [1] |
| HepG2 (Hepatocellular Carcinoma) | ≥50 | [1] | |
| MCF-7 (Breast Cancer) | 30 | [1] | |
| Cyclo(-L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | 21.4 | [1] |
| OVCAR-8 (Ovarian Carcinoma) | 18.3 | [1] | |
| SF-295 (Glioblastoma) | 16.0 | [1] | |
| Cyclo(-L-IIe-L-Pro) | HCT-116 (Colon Carcinoma) | 22 | [1] |
| MCF-7 (Breast Cancer) | 27 | [1] | |
| Cyclo(L-Phe-2-OH-d-Pro) | HCT-116 (Colon Carcinoma) | 30 | [2] |
| MCF-7 (Breast Cancer) | 30 | [2] | |
| Bacillusamide B | HCT-116 (Colon Carcinoma) | 25 | [2] |
| MCF-7 (Breast Cancer) | 27 | [2] |
Note: Data for Cyclo(-L-Leu-L-Pro) is used as a proxy for Cyclo(-Leu-Phe) due to structural similarity.
The proposed mechanism for the anticancer activity of many cyclic dipeptides involves the induction of apoptosis. While the specific pathway for Cyclo(-Leu-Phe) is not fully elucidated, related compounds are known to trigger apoptosis through the intrinsic pathway, often initiated by the generation of reactive oxygen species (ROS).
Experimental workflow for determining the anticancer cytotoxicity of cyclic dipeptides.
Antimicrobial Activity: Combating Pathogens
Several cyclic dipeptides exhibit potent antimicrobial properties against a spectrum of bacteria and fungi. Studies have demonstrated the activity of different stereoisomers of Cyclo(-Leu-Phe) against Staphylococcus aureus, a common and often drug-resistant pathogen.
Table 2: Comparative Antimicrobial Activity (MIC) of Cyclic Dipeptides
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | |
| Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | 25 | |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | |
| Ralstonia solanacearum | 31.25 | ||
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | |
| Ralstonia solanacearum | 31.25 |
The Kirby-Bauer disk diffusion assay is a standard method to assess the antimicrobial susceptibility of microorganisms to various compounds.
References
A Researcher's Guide to Validating the Binding Targets of Cyclo(-Leu-Phe)
For researchers, scientists, and drug development professionals, this guide outlines a strategic approach to identify and validate the molecular binding targets of the cyclic dipeptide Cyclo(-Leu-Phe). Given the current landscape of available data, this document focuses on the robust experimental methodologies required to elucidate direct molecular interactions, rather than comparing Cyclo(-Leu-Phe) to alternatives for a specific, known target.
Cyclo(-Leu-Phe) is a naturally occurring cyclic dipeptide with reported biological activities, including antimicrobial and antiviral effects. However, a full understanding of its mechanism of action is predicated on the identification and validation of its direct protein binding partners. This guide details a multi-step workflow, from initial target discovery to in-depth biophysical characterization of the binding interaction.
Part 1: Target Identification Strategies
The initial step in validating a binding target is its identification from the complex cellular proteome. A common and effective method is affinity chromatography coupled with mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This technique involves immobilizing a modified version of Cyclo(-Leu-Phe) onto a solid support to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of Cyclo(-Leu-Phe) that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not sterically hinder the original binding interface. A control molecule, where the structure is scrambled or known to be inactive, should also be synthesized.
-
Immobilization: Covalently attach the biotinylated Cyclo(-Leu-Phe) probe to streptavidin-coated agarose (B213101) or magnetic beads.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line or tissue. Ensure lysis conditions maintain protein integrity and potential binding interactions.
-
Affinity Pulldown: Incubate the cell lysate with the Cyclo(-Leu-Phe)-beads. Include parallel incubations with beads linked to the control molecule and beads with no ligand to identify non-specific binders.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the Cyclo(-Leu-Phe) pulldown by mass spectrometry (e.g., LC-MS/MS).
Reproducibility of Cyclo(-Leu-Phe) Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the cyclic dipeptide Cyclo(-Leu-Phe), summarizing key experimental data to assess the reproducibility of its activities. The information is intended to aid researchers in evaluating its potential as a therapeutic agent.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the reported quantitative data for the antimicrobial, antifungal, and anticancer activities of Cyclo(-Leu-Phe) and related cyclodipeptides. These values provide a basis for comparing the potency and spectrum of activity across different studies.
Table 1: Antimicrobial Activity of Cyclo(-Leu-Phe) and Stereoisomers
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | [1] |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | [1] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [1] |
| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [1] |
Table 2: Antifungal Activity of Cyclo(-Leu-Pro)
| Compound | Fungus | MIC (µg/mL) | Reference |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | >100 (did not inhibit mycelial growth) | [1] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | >100 (did not inhibit mycelial growth) | [1] |
Note: While mycelial growth was not inhibited at the tested concentrations, the study did find that these compounds could inhibit conidia germination and appressorium formation, which are crucial for fungal infection.
Table 3: Anticancer Activity of Related Cyclic Peptides
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | 9.42 | 48 | [2] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 (Melanoma) | 11.96 | 48 | [2] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | 40.65 | 48 | [2] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC28 (Melanoma) | 44.9 | 72 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the reported biological effects.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic dipeptide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the biological effects of Cyclo(-Leu-Phe) and related compounds.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond [mdpi.com]
Cross-Validation of Cyclo(-Leu-Phe) Activity: A Comparative Guide for Researchers
In the landscape of drug discovery and development, cyclic dipeptides (CDPs) have emerged as a promising class of bioactive molecules with a diverse range of therapeutic activities. Among these, Cyclo(-Leu-Phe) has garnered interest for its potential anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive cross-validation of Cyclo(-Leu-Phe) activity across different cell lines, offering researchers, scientists, and drug development professionals a comparative overview of its performance, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of Cyclo(-Leu-Phe) and its analogs has been evaluated across various human cancer cell lines and compared against normal cell lines to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. While direct IC50 values for Cyclo(-Leu-Phe) are not extensively reported in publicly available literature, the data for the closely related compound Cyclo(Phe-Pro) provides valuable insights into its potential efficacy.
| Cell Line | Cell Type | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | Cyclo(Phe-Pro) analog | 39.0 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | Cyclo(Phe-Pro) analog | 35.1 | [1] |
| A549 | Human Lung Carcinoma | Lung Cancer | Cyclo(Phe-Pro) analog | 5.988 | [1] |
| HeLa | Human Cervical Adenocarcinoma | Cervical Cancer | Cyclo(His-Phe) | Induces cell death | [2] |
| WHCO3 | Human Esophageal Carcinoma | Esophageal Cancer | Cyclo(His-Phe) | Induces cell death | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | Cyclo(Phe-Pro) analog | >50 (less active) | [1] |
| HEK293 | Human Embryonic Kidney | Normal | Not Specified | Not Specified | [3] |
Note: The presented IC50 values for Cyclo(Phe-Pro) analogs are illustrative of the potential activity of Cyclo(-Leu-Phe) and should be confirmed by direct experimental validation.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cyclo(-Leu-Phe)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a normal cell line (e.g., HUVEC, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(-Leu-Phe) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(-Leu-Phe). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software.
-
Western Blot Analysis for Caspase-3 Activation
This protocol is used to detect the cleavage of caspase-3, a key marker of apoptosis.
Materials:
-
Cell lysates from Cyclo(-Leu-Phe) treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3 and total caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat cells with Cyclo(-Leu-Phe) at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and collect the protein extracts.
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the level of cleaved caspase-3 relative to the total caspase-3 and the loading control.
-
Signaling Pathways and Mechanisms of Action
The biological activities of Cyclo(-Leu-Phe) and related cyclic dipeptides are mediated through the modulation of specific signaling pathways. Below are diagrams illustrating the proposed mechanisms for its anticancer and anti-inflammatory effects.
Proposed Apoptotic Signaling Pathway
Cyclic dipeptides have been shown to induce apoptosis in cancer cells, potentially through the intrinsic pathway involving mitochondrial-mediated caspase activation.
Caption: Proposed intrinsic apoptotic pathway induced by Cyclo(-Leu-Phe).
Experimental Workflow for Cytotoxicity Assessment
A generalized workflow for evaluating the cytotoxic effects of Cyclo(-Leu-Phe) is depicted below.
Caption: General workflow for in vitro cytotoxicity testing.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of some cyclic dipeptides are attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed mechanism of NF-κB inhibition by Cyclo(-Leu-Phe).
References
A Comparative Analysis of Cyclo(-Leu-Phe) Stereoisomers for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. This guide provides a comparative analysis of the biological activities of Cyclo(-Leu-Phe) stereoisomers, supported by available experimental data and detailed protocols.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. The stereochemistry of the constituent amino acids can significantly influence the biological efficacy of these molecules. This guide focuses on the stereoisomers of Cyclo(-Leu-Phe), a cyclic dipeptide composed of leucine (B10760876) and phenylalanine, to highlight the importance of stereoisomeric configuration in its biological function.
Antimicrobial Activity: A Quantitative Comparison
A key area of investigation for Cyclo(-Leu-Phe) stereoisomers is their antimicrobial potential. A study by Rosetti et al. (2022) provided a direct comparison of the four stereoisomers against the gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each stereoisomer.
The results, summarized in the table below, demonstrate that the stereochemical configuration of both the leucine and phenylalanine residues influences the antimicrobial potency. Notably, the Cyclo(D-Leu-L-Phe) isomer exhibited the highest activity, with a MIC value twofold lower than the other three stereoisomers.[1]
| Stereoisomer | Configuration | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |
| Cyclo(L-Leu-L-Phe) | L-L | 25 |
| Cyclo(L-Leu-D-Phe) | L-D | 25 |
| Cyclo(D-Leu-L-Phe) | D-L | 12.5 |
| Cyclo(D-Leu-D-Phe) | D-D | 25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for a standard broth microdilution assay to determine the MIC of antimicrobial compounds, based on established methods.
Objective: To determine the lowest concentration of each Cyclo(-Leu-Phe) stereoisomer that inhibits the visible growth of Staphylococcus aureus.
Materials:
-
Cyclo(-Leu-Phe) stereoisomers (Cyclo(L-Leu-L-Phe), Cyclo(L-Leu-D-Phe), Cyclo(D-Leu-L-Phe), Cyclo(D-Leu-D-Phe))
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of S. aureus from a fresh agar (B569324) plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each Cyclo(-Leu-Phe) stereoisomer in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Proposed Signaling Pathway: Quorum Sensing Interference
Cyclo(L-Phe-L-Pro) has been shown to modulate the ToxR-dependent signaling pathway in Vibrio vulnificus, which in turn affects the expression of virulence factors.[2] It is plausible that the stereoisomers of Cyclo(-Leu-Phe) could also interact with components of bacterial QS systems, potentially in a stereospecific manner. The diagram below illustrates a hypothetical model of how Cyclo(-Leu-Phe) stereoisomers might interfere with a generic bacterial quorum sensing pathway.
Disclaimer: The signaling pathway presented is a hypothetical model based on the known activities of structurally related cyclic dipeptides. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by each Cyclo(-Leu-Phe) stereoisomer.
Conclusion
The available data, though limited, clearly indicate that the stereochemistry of Cyclo(-Leu-Phe) plays a crucial role in its antimicrobial activity. The superior potency of the Cyclo(D-Leu-L-Phe) isomer against S. aureus underscores the importance of stereoselective synthesis and evaluation in the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which these stereoisomers exert their biological effects. Such studies will be invaluable for the rational design of more potent and selective cyclic dipeptide-based drugs.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclo(-Leu-Phe) Analogs Against Known HIF-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of Cyclo(-Leu-Phe) analogs against other established inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based evaluation of these compounds for research and drug development purposes.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the inhibitory concentrations (IC50) of a Cyclo(-Leu-Phe) analog, cyclo-CLLFVY, and other known HIF-1 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target/Assay | Cell Line | IC50 | Mechanism of Action |
| cyclo-CLLFVY | HIF-1 Dimerization | - | 1.3 µM[1][2] | Binds to the PAS-B domain of HIF-1α, inhibiting its dimerization with HIF-1β.[3][4] |
| HIF-1 Transcriptional Activity | U2OS | 19 µM[3] | Inhibits HIF-1-mediated gene expression.[3] | |
| HIF-1 Transcriptional Activity | MCF-7 | 16 µM[3][4] | Inhibits HIF-1-mediated gene expression.[3][4] | |
| Acriflavine | HIF-1 Dimerization & Transcriptional Activity | HEK293 | ~1 µM[5] | Binds to HIF-1α and HIF-2α, inhibiting dimerization with HIF-1β.[5][6][7] |
| YC-1 | HIF-1α Inhibition | - | 1.2 µM[8] | Inhibits HIF-1α expression at the translational level.[8][9] |
| PT2385 | HIF-2α Antagonism (Luciferase Reporter) | 786-O | EC50 = 27 nM[10] | Selective antagonist of HIF-2α, does not inhibit HIF-1α.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols provide a framework for the replication and validation of the presented findings.
HIF-1α/HIF-1β Dimerization Assay (ELISA-based)
This assay quantifies the inhibition of the protein-protein interaction between HIF-1α and HIF-1β.
-
Plate Coating: A 96-well plate is coated with a monoclonal antibody specific to an epitope tag (e.g., His-tag) on one of the recombinant HIF-1 subunits (e.g., His-HIF-1α).
-
Incubation with Recombinant Proteins: The coated plate is incubated with the tagged HIF-1 subunit to allow for capture. Subsequently, the second, differently tagged subunit (e.g., GST-HIF-1β) and the test inhibitor (e.g., cyclo-CLLFVY) at various concentrations are added.
-
Detection: The amount of the second subunit bound to the captured first subunit is quantified using an antibody specific to its tag (e.g., anti-GST antibody) conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal generated by the reporter enzyme is measured, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal compared to the untreated control.[2][12][13][14]
HIF-1 Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of an inhibitor to block HIF-1-mediated gene expression.
-
Cell Line and Transfection: A suitable human cancer cell line (e.g., U2OS, MCF-7, or HEK293) is transiently or stably transfected with a reporter plasmid.[15] This plasmid contains a luciferase gene (e.g., Firefly or NanoLuc) under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).[15][16] A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.[17]
-
Induction of Hypoxia: The transfected cells are exposed to hypoxic conditions (e.g., 1% O2) or a hypoxia-mimetic agent (e.g., CoCl2) to induce the stabilization and activation of HIF-1.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the test inhibitor.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The activity of the HRE-driven luciferase is normalized to the activity of the constitutive luciferase. The IC50 value is determined as the inhibitor concentration that reduces the normalized luciferase activity by 50% compared to the vehicle-treated hypoxic control.[5][15]
Visualizations
HIF-1 Signaling Pathway and Inhibition
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions, and points of inhibition.
Experimental Workflow for HIF-1 Inhibitor Screening
Caption: A typical experimental workflow for the screening and validation of HIF-1 inhibitors.
References
- 1. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 17. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclo(-Leu-Phe) and its Analogs: A Comparative Guide for Researchers
In the quest for novel therapeutic agents, cyclic dipeptides (CDPs) have emerged as a promising class of molecules due to their inherent structural stability and diverse biological activities. This guide provides a comparative analysis of the in vivo efficacy of Cyclo(-Leu-Phe) and structurally related cyclic dipeptides containing leucine (B10760876) and/or phenylalanine against standard drugs in preclinical models of neuroprotection, inflammation, and cancer. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as viable therapeutic leads.
Neuroprotective Efficacy: Cyclo(-Phe-Tyr) in Ischemic Stroke
The neuroprotective potential of cyclic dipeptides containing phenylalanine has been investigated in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a standard preclinical model for ischemic stroke.
Comparative Efficacy Data
| Compound | Animal Model | Dosage | Key Efficacy Metric | Result | Standard Drug Comparison |
| Cyclo(-Phe-Tyr) | MCAO/R Rat Model | Not specified | Infarct Size Reduction | Significantly decreased | No direct comparison data with tPA found in the same study. |
| tPA (Alteplase) | Mouse Thromboembolic Stroke Model | Not specified | Infarct Volume Reduction | Significant reduction with early administration (<3 hours) | Gold standard for thrombolysis in acute ischemic stroke.[1][2][3] |
Experimental Protocol: Cyclo(-Phe-Tyr) in MCAO/R Rat Model
The in vivo neuroprotective effects of Cyclo(-Phe-Tyr) were evaluated using the MCAO/R model in rats. This widely used model mimics the physiological events of ischemic stroke followed by reperfusion.[4][5]
Workflow for MCAO/R Model and Cyclo(-Phe-Tyr) Evaluation
Caption: Workflow for evaluating the neuroprotective efficacy of Cyclo(-Phe-Tyr).
Signaling Pathways
Cyclo(-Phe-Tyr) has been shown to exert its neuroprotective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and autophagy. Specifically, it has been found to influence the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways.[4][6] Furthermore, it helps in maintaining blood-brain barrier integrity by inhibiting excessive autophagy through the PI3K/AKT/mTOR pathway.[5][7][8]
Signaling Cascade of Cyclo(-Phe-Tyr) in Neuroprotection
Caption: Signaling pathways modulated by Cyclo(-Phe-Tyr).
Anti-inflammatory Efficacy: Cyclo(His-Pro) in Skin Inflammation
The anti-inflammatory properties of cyclic dipeptides have been demonstrated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a classic assay for acute inflammation.
Comparative Efficacy Data
| Compound | Animal Model | Dosage | Key Efficacy Metric | Result | Standard Drug Comparison |
| Cyclo(His-Pro) | TPA-induced Mouse Ear Edema | 1.8 mg/ear | Edema Reduction | Significantly reduced TPA-induced ear edema | No direct quantitative comparison with indomethacin (B1671933) in the same study. |
| Indomethacin | TPA-induced Mouse Ear Edema | 0.5 mg/ear | Edema Inhibition | Effective in reducing edema.[9] | A standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control.[10] |
Experimental Protocol: Cyclo(His-Pro) in TPA-Induced Mouse Ear Edema
The anti-inflammatory activity of Cyclo(His-Pro) was assessed by its ability to inhibit edema formation in mouse ears following topical application of the inflammatory agent TPA.
Workflow for TPA-Induced Ear Edema Model and Cyclo(His-Pro) Evaluation
Caption: Workflow for assessing the anti-inflammatory effect of Cyclo(His-Pro).
Signaling Pathways
Cyclo(His-Pro) exerts its anti-inflammatory effects by modulating the interplay between the Nrf2 and NF-κB signaling pathways. It activates the Nrf2-mediated antioxidant response, which in turn suppresses the pro-inflammatory NF-κB signaling cascade.[11][12][13][14]
Signaling Cascade of Cyclo(His-Pro) in Anti-inflammation
Caption: Signaling pathways modulated by Cyclo(His-Pro).
Anticancer Efficacy: Phenylalanine-Containing Cyclic Dipeptides in Melanoma and Breast Cancer
Cyclic dipeptides incorporating phenylalanine have demonstrated promising anticancer activity in various preclinical models.
Comparative Efficacy Data
| Compound | Animal Model | Dosage | Key Efficacy Metric | Result | Standard Drug Comparison |
| cis-cyclo(L-Phe-L-Pro) | MDA-MB-231 Xenograft SCID Mice | Not specified | Tumor Volume Reduction | Significant reduction in tumor volume | No direct comparison data with a standard drug in the same study.[15] |
| Cyclo(Pro-Pro-Phe-Phe) derivatives | Mouse Model of Melanoma | Not specified | In vivo activities mentioned | The study highlights in vitro and in vivo activities.[16] | No direct comparison data with a standard drug in the same study. |
| Dacarbazine (B1669748) (DTIC) | B16F1 Melanoma Xenograft Model | 80 mg/kg | Tumor Growth Inhibition | Considered a standard for comparison in melanoma research.[17] | A standard chemotherapy agent for melanoma.[17][18][19][20] |
Experimental Protocol: cis-cyclo(L-Phe-L-Pro) in a Breast Cancer Xenograft Model
The antitumor potential of cis-cyclo(L-Phe-L-Pro) was evaluated in a xenograft model using human breast cancer cells.[15]
Workflow for Xenograft Model and cis-cyclo(L-Phe-L-Pro) Evaluation
Caption: Workflow for assessing the anticancer efficacy of cis-cyclo(L-Phe-L-Pro).
Signaling Pathways
The anticancer mechanism of proline-based cyclic dipeptides, including those with phenylalanine, involves the induction of G1-phase cell cycle arrest and mitochondria-mediated apoptosis.[15] Studies on Cyclo(Pro-Pro-Phe-Phe) derivatives suggest their bioactivity is linked to the Pro-Pro-Phe-Phe scaffold, though specific in vivo signaling pathways are not detailed in the provided search results.[16]
Proposed Anticancer Mechanism of Proline-Based CDPs
References
- 1. ucm.es [ucm.es]
- 2. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Mouse Model of Thromboembolic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dacarbazine-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Cyclo(-Leu-Phe) synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(-Leu-Phe) has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, neuroprotective, and quorum sensing modulation. The efficient and stereochemically pure synthesis of this molecule is crucial for further research and development. This guide provides a head-to-head comparison of the primary methods for synthesizing Cyclo(-Leu-Phe): solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway influenced by related cyclic dipeptides.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for Cyclo(-Leu-Phe) depends on various factors, including the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative parameters for each approach.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |
| Overall Yield | Moderate to High (Can exceed 80%) | Moderate (Typically 45-70% for cyclic peptides) | Variable (Often low for isolated, purified product) |
| Purity | Good to Excellent (Requires purification) | Good to Excellent (Requires purification) | Excellent (High stereospecificity) |
| Reaction Time | Days | Days | Hours to Days |
| Key Reagents | Protected amino acids, coupling reagents (e.g., DCC, HOBt), solvents | 2-Chlorotrityl chloride resin, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, PyBOP), cleavage cocktail | Cyclodipeptide synthases (CDPSs), aminoacyl-tRNA synthetases, ATP, tRNA |
| Scalability | Readily scalable | Scalable, but can be costly | Challenging to scale for isolated product |
| Stereochemical Control | Good (Dependent on starting materials and reaction conditions) | Excellent (Preserves stereochemistry of amino acids) | Excellent (Enzyme-controlled) |
Experimental Protocols
Solution-Phase Synthesis
Solution-phase synthesis of Cyclo(-Leu-Phe) typically involves the formation of a linear dipeptide precursor, followed by an intramolecular cyclization. This method is highly adaptable and can be scaled up effectively.
Experimental Protocol:
-
Dipeptide Formation:
-
N-terminally protected Phenylalanine (e.g., Boc-Phe-OH) is coupled with the methyl ester of Leucine (H-Leu-OMe) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
The reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
The resulting protected dipeptide ester (Boc-Phe-Leu-OMe) is purified by column chromatography.
-
-
Deprotection and Cyclization:
-
The N-terminal protecting group (Boc) is removed using trifluoroacetic acid (TFA) in DCM.
-
The resulting dipeptide ester amine salt is dissolved in a high-boiling point solvent such as toluene (B28343) or xylene.
-
The solution is heated to reflux to promote intramolecular cyclization via aminolysis of the methyl ester. The reaction is carried out under high dilution to favor cyclization over polymerization.
-
The progress of the cyclization is monitored by TLC.
-
-
Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude Cyclo(-Leu-Phe) is purified by recrystallization or silica (B1680970) gel column chromatography to yield the final product.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a streamlined approach for the synthesis of peptides and can be adapted for the production of cyclic dipeptides. The use of a solid support simplifies the purification of intermediates.
Experimental Protocol:
-
Resin Loading:
-
Fmoc-protected Leucine (Fmoc-Leu-OH) is attached to a 2-chlorotrityl chloride (2-CTC) resin. The resin is swelled in anhydrous DCM, and a solution of Fmoc-Leu-OH and diisopropylethylamine (DIPEA) in DCM is added. The mixture is agitated for 2-4 hours.
-
Any remaining active sites on the resin are capped using a solution of methanol/DIPEA in DCM.
-
-
Peptide Elongation:
-
The Fmoc protecting group on the resin-bound Leucine is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Fmoc-protected Phenylalanine (Fmoc-Phe-OH) is then coupled to the deprotected Leucine on the resin using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and DIPEA in DMF. The coupling reaction is typically carried out for 2 hours.
-
-
Cleavage of the Linear Peptide:
-
After the final Fmoc deprotection, the linear dipeptide (H-Phe-Leu-OH) is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% TFA in DCM, to keep the side-chain protecting groups intact if present.
-
-
Cyclization in Solution:
-
The cleaved linear dipeptide is dissolved in a suitable solvent (e.g., DMF or DCM) under high dilution.
-
A coupling agent, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP), and a base like DIPEA are added to facilitate the head-to-tail cyclization. The reaction is stirred at room temperature for 12-24 hours.
-
-
Purification:
-
The solvent is removed, and the crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Synthesis
Enzymatic synthesis provides a green and highly specific route to Cyclo(-Leu-Phe). This method utilizes cyclodipeptide synthases (CDPSs), which are enzymes that catalyze the formation of cyclic dipeptides from aminoacyl-tRNAs.
Biosynthetic Pathway Overview:
Cyclo(-Leu-Phe) can be synthesized by the action of CDPSs, a family of enzymes that are independent of the large nonribosomal peptide synthetase (NRPS) machinery. The biosynthesis can be summarized in the following steps:
-
Amino Acid Activation: Leucine and Phenylalanine are activated by their respective aminoacyl-tRNA synthetases to form Leu-tRNALeu and Phe-tRNAPhe. This step requires ATP.
-
Cyclization: A CDPS enzyme, such as AlbC from Streptomyces noursei which is known to produce Cyclo(-Phe-Leu), binds the two charged tRNAs.[1] The enzyme then catalyzes a two-step reaction involving the formation of a dipeptidyl-enzyme intermediate, followed by an intramolecular cyclization to release the Cyclo(-Leu-Phe) product.
Experimental Protocol (Conceptual):
A practical, high-yield in vitro enzymatic synthesis protocol for Cyclo(-Leu-Phe) is not yet well-established for routine laboratory use. However, a conceptual workflow would involve:
-
Expression and Purification of Enzymes: Recombinant expression and purification of the required aminoacyl-tRNA synthetases for Leucine and Phenylalanine, and a suitable CDPS.
-
In Vitro Reaction: A reaction mixture containing purified enzymes, Leucine, Phenylalanine, ATP, and their corresponding tRNAs would be incubated under optimal conditions (buffer, temperature).
-
Product Isolation: The synthesized Cyclo(-Leu-Phe) would be extracted from the reaction mixture using an organic solvent and purified by HPLC.
Due to the complexity of the enzymatic machinery and often low yields of the isolated product, this method is currently more relevant for biosynthetic studies and metabolic engineering efforts to produce these compounds in microbial hosts.[2]
Visualization of a Relevant Signaling Pathway
Cyclic dipeptides, such as the closely related Cyclo(-Phe-Pro), are known to act as quorum-sensing molecules in bacteria, regulating gene expression in a cell-density-dependent manner. In the human pathogen Vibrio vulnificus, Cyclo(-Phe-Pro) is a signaling molecule that controls a pathway conferring resistance to oxidative stress.[3][4] The following diagram illustrates this signaling cascade.
Caption: Quorum-sensing signaling pathway of Cyclo(-Phe-Pro) in Vibrio vulnificus.
References
- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Cyclo(-Leu-Phe) Research Publications
A comprehensive guide for researchers, scientists, and drug development professionals compiling quantitative data, experimental protocols, and signaling pathways associated with the cyclic dipeptide Cyclo(-Leu-Phe).
Cyclo(-Leu-Phe), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, has garnered significant interest in the scientific community for its diverse biological activities. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. This guide provides a meta-analysis of published research on Cyclo(-Leu-Phe), presenting a comparative overview of its reported biological effects, detailed experimental methodologies, and associated signaling pathways to aid in future research and drug development endeavors.
Quantitative Bioactivity Data
The biological effects of Cyclo(-Leu-Phe) have been quantified across several studies, with activities spanning antimicrobial, neuroprotective, and anticancer domains. The following tables summarize the key quantitative data from these publications.
| Table 1: Antimicrobial Activity of Cyclo(-Leu-Phe) Stereoisomers | | :--- | :--- | | Compound | Organism | MIC (µg/mL) | Reference | | Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 |[1][2] | | Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 |[1][2] | | Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 |[1][2] | | Cyclo(D-Leu-D-Phe) | Staphylococcus aureus | 25 |[1][2] |
MIC: Minimum Inhibitory Concentration
Key Signaling Pathways
Research into the molecular mechanisms of cyclic dipeptides suggests the involvement of several key signaling pathways. While direct evidence for Cyclo(-Leu-Phe) is still emerging, studies on structurally similar compounds like Cyclo(L-Pro-L-Phe) indicate a potential role in modulating inflammatory and neuroprotective pathways.[3]
A plausible mechanism for the anti-inflammatory and neuroprotective effects of Cyclo(-Leu-Phe) involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]
Detailed Experimental Protocols
This section provides standardized protocols for key experiments cited in the literature to facilitate reproducibility and comparison of results.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of Staphylococcus aureus.
-
Suspend the colonies in sterile saline or Phosphate-Buffered Saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
2. Microdilution Plate Preparation:
-
Perform serial twofold dilutions of Cyclo(-Leu-Phe) in CAMHB directly in a 96-well microtiter plate to achieve a final volume of 50 µL per well.
-
The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.06 µg/mL).
-
Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria) for each strain.[5]
3. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.[5]
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.[5]
4. Reading and Interpretation:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[5]
Neuroprotective Activity: H₂O₂-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Treatment:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 96-well plates at a suitable density.
-
Pre-treat cells with various concentrations of Cyclo(-Leu-Phe) for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding a predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) and incubate for 24 hours.[6]
2. Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of living cells.
1. Cell Seeding:
-
Seed cancer cells (e.g., various cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]
2. Compound Treatment:
-
Treat the cells with serial dilutions of Cyclo(-Leu-Phe) for a specified duration (e.g., 72 hours).[7]
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
3. MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
4. Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This guide serves as a foundational resource for researchers interested in the biological activities of Cyclo(-Leu-Phe). The provided quantitative data, experimental protocols, and proposed signaling pathways offer a starting point for further investigation into the therapeutic potential of this intriguing cyclic dipeptide. As more research becomes available, this guide will be updated to reflect the expanding knowledge in the field.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 7. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(-Leu-Phe): A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential safety information and a step-by-step protocol for the proper disposal of Cyclo(-Leu-Phe), a cyclic dipeptide. Adherence to these procedures is crucial for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and safety protocols. When handling Cyclo(-Leu-Phe), especially in solid form, appropriate personal protective equipment (PPE) must be worn. This includes safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1][3] In the event of a spill, the material should be contained using an inert absorbent and disposed of following your institution's established spill cleanup procedures.[1]
Hazard Identification and Risk Assessment
Key Safety and Handling Information:
| Property | Value/Instruction |
| Appearance | Solid |
| Storage Class | 11 - Combustible Solids |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves.[1][2][3] A dust mask may be necessary when handling large quantities.[4] |
| Work Environment | Well-ventilated area, preferably a chemical fume hood.[1][3] |
| Spill Response | Contain with an inert absorbent material and follow institutional spill cleanup procedures.[1] |
| In case of contact | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth with water. Inhalation: Move person into fresh air. Consult a physician for all routes of exposure.[2][4] |
Step-by-Step Disposal Protocol
The disposal of Cyclo(-Leu-Phe) must be conducted in strict accordance with all local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification Treat all forms of Cyclo(-Leu-Phe) waste—including unused or expired product, contaminated labware (e.g., vials, pipette tips, weighing paper), and solutions—as chemical waste.[1]
Step 2: Waste Segregation Do not mix Cyclo(-Leu-Phe) waste with other waste streams unless compatibility has been confirmed. Proper segregation prevents potentially hazardous chemical reactions.
Step 3: Waste Collection and Containment
-
Solid Waste: Collect solid Cyclo(-Leu-Phe) and any contaminated dry materials (e.g., gloves, absorbent pads) in a clearly labeled, sealable, and chemically compatible container.[1]
-
Liquid Waste: Collect any solutions containing Cyclo(-Leu-Phe) in a separate, leak-proof, and compatible container.[1]
Step 4: Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Cyclo(-Leu-Phe)," and any other information required by your institution's Environmental Health & Safety (EHS) department.[1]
Step 5: Storage Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should provide secondary containment to mitigate any potential leaks.
Step 6: Final Disposal Contact your institution's EHS department to arrange for the pickup and proper disposal of the Cyclo(-Leu-Phe) waste.[1] They will coordinate with a licensed chemical waste disposal contractor. The recommended disposal methods for similar compounds include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Crucially, under no circumstances should Cyclo(-Leu-Phe) or its solutions be disposed of down the drain. [1][4] This practice can lead to environmental contamination and is a violation of regulatory standards.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(-Leu-Phe).
Caption: Logical workflow for the safe disposal of Cyclo(-Leu-Phe).
References
Personal protective equipment for handling Cyclo(-Leu-Phe)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclo(-Leu-Phe) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) conforming to EN 374 standards. Dispose of contaminated gloves properly. | Prevents skin contact with the compound.[1] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling large quantities or when dust may be generated. | Prevents inhalation of the powdered compound.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before handling, consult your institution's specific chemical hygiene plan.[3]
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid compound, perform these actions carefully to avoid creating dust.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing. Cyclo(-Leu-Phe) is soluble in DMSO.[4]
3. In Case of a Spill:
-
For a small dry spill, carefully scoop the material into a designated waste container. Avoid raising dust.
-
For a liquid spill, contain it with an inert absorbent material and then transfer it to a hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminate all surfaces.
4. First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water and seek immediate medical advice.[1]
Disposal Plan
All waste containing Cyclo(-Leu-Phe) must be treated as chemical waste. This includes the pure compound, any contaminated labware (such as vials, pipette tips, and gloves), and solutions.[3]
Waste Segregation and Storage:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name "Cyclo(-Leu-Phe)".[3]
-
Liquid Waste: Collect in a separate, leak-proof, and compatible container. The label must identify it as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[3]
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[3]
Final Disposal:
-
Do not dispose of Cyclo(-Leu-Phe) or its solutions down the drain.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the chemical waste.[3] This may involve incineration at a licensed chemical destruction facility.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of Cyclo(-Leu-Phe).
Caption: Workflow for Safe Handling of Cyclo(-Leu-Phe).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
